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Foundational

6-Hydroxy Nicorandil-d4 chemical structure and properties

An In-Depth Technical Guide to 6-Hydroxy Nicorandil-d4: Structure, Properties, and Application Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 6-Hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Hydroxy Nicorandil-d4: Structure, Properties, and Application

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxy Nicorandil-d4, a deuterated isotopologue of a minor metabolite of the anti-anginal drug Nicorandil. Designed for researchers, medicinal chemists, and drug metabolism scientists, this document details the compound's chemical structure, physicochemical properties, and its critical role as an internal standard in quantitative bioanalysis. We will explore the metabolic context of its formation, propose a representative protocol for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, and discuss the fundamental principles that ensure data integrity in such applications.

Introduction: The Role of Metabolites and Isotopic Labeling in Drug Development

Nicorandil is a unique therapeutic agent with a dual mechanism of action, functioning as both a potassium channel activator and a nitric oxide donor, resulting in balanced arterial and venous vasodilation. Its clinical efficacy in the management of angina pectoris is well-established.[1] To fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Nicorandil, a thorough understanding of its metabolic fate is imperative.

While the primary metabolic pathway for Nicorandil is denitration to form N-(2-hydroxyethyl)-nicotinamide[2], other oxidative metabolites are also formed. One such metabolite is 6-Hydroxy Nicorandil, which exists in tautomeric equilibrium with its more stable 6-pyridone form, 1,6-Dihydro-N-[2-(nitrooxy)ethyl]-6-oxo-3-pyridinecarboxamide. The study of such metabolites is crucial for a complete safety and efficacy profile.

Quantitative bioanalysis, typically using LC-MS/MS, is the cornerstone of pharmacokinetic studies. The accuracy and precision of these assays hinge on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as 6-Hydroxy Nicorandil-d4, is considered the "gold standard".[3] It co-elutes with the analyte and shares near-identical physicochemical properties, allowing it to effectively compensate for variability in sample preparation, matrix effects, and instrument response.[4][5] This guide focuses specifically on the d4-labeled 6-pyridone metabolite, providing the technical insights necessary for its application in advanced research.

Chemical Structure and Physicochemical Properties

The defining characteristic of 6-Hydroxy Nicorandil-d4 is the substitution of four hydrogen atoms with deuterium on the ethylamine linker. Its structure is formally named 1,6-Dihydro-N-[2-(nitrooxy)ethyl-d4]-6-oxo-3-pyridinecarboxamide.

Chemical Identity
PropertyValueSource
Chemical Name 1,6-Dihydro-N-[2-(nitrooxy)ethyl-d4]-6-oxo-3-pyridinecarboxamideN/A
Synonyms 6-Hydroxy Nicorandil-d4, 6-Oxo-Nicorandil-d4N/A
Molecular Formula C₈H₅D₄N₃O₅N/A
Molecular Weight 231.2 g/mol N/A
Unlabeled CAS 113743-17-2N/A
Predicted Physicochemical Properties
PropertyPredicted ValueRationale and Scientific Insight
pKa ~4-5 (pyridone N-H), ~11-12 (amide N-H)The 6-pyridone ring contains an acidic N-H proton. Its pKa is significantly lower than a typical amide due to the aromaticity of the conjugate base. This property is critical for designing solid-phase extraction (SPE) protocols, as the charge state can be manipulated by adjusting pH.[6]
logP (Octanol/Water) 0.5 - 1.5The molecule has both polar (pyridone, amide, nitrate) and non-polar (pyridine ring) features. Compared to Nicorandil (logP ~0.8), the introduction of the polar hydroxyl/oxo group likely maintains or slightly decreases lipophilicity. This moderate logP suggests that Liquid-Liquid Extraction (LLE) with solvents like ethyl acetate or methyl tert-butyl ether, or Reversed-Phase HPLC, would be effective.[7]
Aqueous Solubility Moderately SolubleThe presence of multiple hydrogen bond donors and acceptors (amide, oxo-group, nitrate) suggests moderate water solubility. Solubility is pH-dependent; it will increase significantly at pH values above the pyridone pKa as the molecule becomes deprotonated and anionic.[8]

Biological Formation and Pharmacological Significance

Nicorandil undergoes extensive metabolism. The primary route is denitration, which is considered a detoxification pathway as the resulting alcohol metabolite is pharmacologically inactive.[2] A secondary, minor pathway involves oxidation of the pyridine ring to form 6-Hydroxy Nicorandil.[9]

Metabolic_Pathway Nicorandil Nicorandil Denitrated N-(2-hydroxyethyl)-nicotinamide (Major, Inactive Metabolite) Nicorandil->Denitrated Denitration SixHydroxy 6-Hydroxy Nicorandil (6-Oxo Tautomer) (Minor Metabolite) Nicorandil->SixHydroxy Oxidation (e.g., CYP-mediated) Further Nicotinamide Pathway Denitrated->Further

Caption: Metabolic pathways of Nicorandil.

The pharmacological activity of the 6-hydroxy metabolite has not been extensively characterized in the public domain. However, given that the core pharmacophore responsible for potassium channel activation and NO donation remains intact, it is plausible that this metabolite retains some biological activity. Quantifying its formation and clearance is therefore essential for a comprehensive understanding of Nicorandil's overall drug effect and safety profile.

Synthesis and Characterization

A detailed, published synthesis for 6-Hydroxy Nicorandil-d4 is not available. It is typically procured via custom synthesis from specialized vendors. However, a plausible synthetic approach would involve the synthesis of the 6-oxopyridine core followed by coupling with a deuterated side-chain.

A potential synthetic route could involve the preparation of a 6-hydroxynicotinic acid derivative, which would exist as the 6-pyridone. This acid could then be activated (e.g., to an acid chloride or using coupling reagents like HATU) and reacted with 2-aminoethanol-d4. The final step would be the nitration of the terminal alcohol. The deuterated starting material, 2-aminoethanol-d4, is commercially available.

Characterization of the final product would rely on:

  • Mass Spectrometry (MS): To confirm the molecular weight (231.2 Da) and isotopic purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the absence of protons at the deuterated positions, while ¹³C and ²H NMR would confirm the positions of the deuterium labels.

Application in Quantitative Bioanalysis: A Representative LC-MS/MS Protocol

The primary application of 6-Hydroxy Nicorandil-d4 is as an internal standard for the accurate quantification of the endogenous 6-Hydroxy Nicorandil metabolite in biological matrices like plasma or urine.

The Principle of Internal Standardization with a SIL

The ideal internal standard co-elutes with the analyte and experiences the same extraction loss, matrix-induced ion suppression/enhancement, and injection volume variability. By measuring the peak area ratio of the analyte to the SIL-IS, these sources of error are normalized, leading to a highly precise and accurate measurement.[3]

IS_Logic cluster_0 Sample Processing & Analysis cluster_1 Data Processing Analyte Analyte (A) (Variable Response) Ratio Ratio (A / IS) (Stable & Accurate) Analyte->Ratio IS SIL-IS (IS) (Variable Response) IS->Ratio Variability Extraction Loss Matrix Effect Injection Volume Variability->Analyte affects Variability->IS affects identically Result Precise Quantification Ratio->Result

Caption: Logic of stable isotope-labeled internal standard correction.
Representative Protocol for Plasma Sample Analysis

This protocol is a representative methodology derived from established procedures for Nicorandil and general best practices for small molecule bioanalysis.[10][11] It must be fully validated according to regulatory guidelines (e.g., FDA, EMA) before use in regulated studies.

Objective: To quantify 6-Hydroxy Nicorandil in human plasma.

1. Preparation of Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve 6-Hydroxy Nicorandil in methanol.
  • IS Stock (1 mg/mL): Accurately weigh and dissolve 6-Hydroxy Nicorandil-d4 in methanol.
  • Calibration Standards: Serially dilute the Analyte Stock in 50:50 methanol:water to prepare working solutions for spiking into blank plasma, typically covering a range from 1 to 1000 ng/mL.
  • IS Working Solution (50 ng/mL): Dilute the IS Stock in acetonitrile. This concentration should be chosen to yield a robust signal without causing detector saturation.

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
  • Add 150 µL of the IS Working Solution (50 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma effectively precipitates proteins.
  • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

ParameterRecommended SettingRationale
HPLC Column C18, 2.1 x 50 mm, 1.8 µmA C18 column provides excellent retention for moderately polar compounds. A short column with small particles allows for rapid analysis times.[10]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode electrospray ionization and ensures good peak shape.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAn effective organic eluent for reversed-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minA generic gradient suitable for initial method development. It should be optimized to ensure the analyte elutes with a good peak shape and is resolved from major matrix interferences.
Injection Volume 5 µLA small volume to minimize potential matrix effects and peak distortion.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe pyridine and amide groups are readily protonated.
MRM Transitions Analyte: Q1: 228.1 -> Q3: 122.1IS: Q1: 232.1 -> Q3: 122.1Q1 (Precursor Ion): [M+H]⁺ for the analyte and [M+H]⁺ for the IS. Q3 (Product Ion): A stable fragment common to both, likely corresponding to the hydroxypyridinoyl cation after loss of the side chain. The shared fragment ensures similar fragmentation behavior. The precursor mass difference of 4 Da confirms the identity of the IS.

4. Method Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add IS in ACN (150 µL) Plasma->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject Separate C18 Column Separation Inject->Separate Detect Detect (MRM Mode) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Ratio (Analyte / IS) Integrate->Calculate Quantify Quantify vs. Cal Curve Calculate->Quantify

Caption: Experimental workflow for bioanalysis.

Conclusion

6-Hydroxy Nicorandil-d4 is an indispensable tool for the rigorous pharmacokinetic evaluation of the corresponding 6-hydroxy metabolite of Nicorandil. Its use as a stable isotope-labeled internal standard is fundamental to developing robust, accurate, and precise LC-MS/MS assays. While detailed information on the synthesis and specific properties of this molecule is sparse in peer-reviewed literature, this guide provides a scientifically grounded framework for its understanding and application. By leveraging the principles outlined herein, researchers in drug metabolism and pharmacokinetics can confidently develop and validate high-quality bioanalytical methods to fully elucidate the metabolic profile of Nicorandil.

References

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Available at: [Link]

  • Cesar, I. T., et al. (2011). Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. Journal of Mass Spectrometry, 46(11). Available at: [Link]

  • Frydrych, I., et al. (1993). Sensitive method for determination of nicorandil in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet detection. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available at: [Link]

  • Li, W., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(3), 745–751. Available at: [Link]

  • Markham, A., & Plosker, G. L. (2000). Nicorandil. Drugs, 60(4), 955-974. Available at: [Link]

  • Mousavi, S. E., et al. (2023). Mechanism of action and neuroprotective role of nicorandil in ischemic stroke. Journal of Stroke and Cerebrovascular Diseases, 32(10), 107332. Available at: [Link]

  • Penumatsa, K., et al. (2008). Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the estimation of nicorandil in human plasma. Biomedical Chromatography, 22(5), 551-557. Available at: [Link]

  • Philadelphia University. (n.d.). Medicinal Chemistry - Physico-chemical properties. Available at: [Link]

  • Rastogi, S., & Jana, S. (2014). Oral bioavailability of hydroxycinnamic acids: a review. International Journal of Pharmaceutics, 471(1-2), 1-10. Available at: [Link]

  • Rigo-Bonnin, R. (2018). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Clinical Chemistry and Laboratory Medicine, 56(6), 854-866. Available at: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

  • da Silva, A. B., et al. (2007). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 18, 145-151. Available at: [Link]

  • SwissADME. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12. Available at: [Link]

  • Yartsev, A. (2023). Nicorandil. Deranged Physiology. Available at: [Link]

  • Frydman, A. M. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology, 20 Suppl 3, S34-44. Available at: [Link]

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Exploratory

Strategic Imperative: The Role of 6-Hydroxy Nicorandil-d4 in Drug Development

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy Nicorandil-d4 This document provides a comprehensive technical overview of the synthesis, purification, and analytical characterization of 6-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy Nicorandil-d4

This document provides a comprehensive technical overview of the synthesis, purification, and analytical characterization of 6-Hydroxy Nicorandil-d4. It is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis, metabolism studies, and pharmacokinetics. This guide moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale that inform the experimental design, ensuring a robust and reproducible approach.

Nicorandil is a dual-action antianginal agent, functioning as both a nitrate ester and a potassium channel activator, which results in vasodilation.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its therapeutic use and ensuring patient safety.[3][4] The primary human metabolite of Nicorandil is 6-Hydroxy Nicorandil, formed by hydroxylation of the pyridine ring.[5]

To accurately quantify this metabolite in complex biological matrices like plasma or urine, a stable isotope-labeled (SIL) internal standard is indispensable.[3] 6-Hydroxy Nicorandil-d4 serves this purpose perfectly. By incorporating four deuterium atoms, the molecule's mass is increased by four daltons (C₈H₅D₄N₃O₅, MW: 231.2) compared to the endogenous metabolite (C₈H₉N₃O₅, MW: 227.17).[5][] This mass difference allows for its clear distinction and quantification via mass spectrometry. Since stable isotopes are non-radioactive and generally exhibit identical chemical and biological behavior to their unlabeled counterparts, they are the gold standard for pharmacokinetic and bioequivalence studies.[3][7][8]

This guide outlines a robust strategy for the de novo synthesis and rigorous characterization of 6-Hydroxy Nicorandil-d4, providing the scientific community with a foundational protocol for producing this critical analytical reagent.

Proposed Synthetic Pathway

While the exact commercial synthesis of 6-Hydroxy Nicorandil-d4 is proprietary, a chemically sound and efficient route can be designed based on established organic chemistry principles and methods for deuteration.[9][10] The proposed strategy involves the synthesis of a key deuterated intermediate, ethanolamine-d4, followed by its coupling to a functionalized pyridine core and subsequent nitration.

Retrosynthetic Analysis & Strategy

The core logic is to introduce the deuterium label early in the synthesis via a commercially available or readily synthesized building block to ensure high isotopic incorporation and avoid challenging late-stage C-H activation methods, which can sometimes result in a mixture of isotopologues.[11] The most stable positions for the deuterium labels are on the ethyl side chain, as they are not subject to back-exchange under typical physiological or analytical conditions. Therefore, our retrosynthesis identifies 2-aminoethanol-1,1,2,2-d4 as the key deuterated precursor.

The overall synthetic workflow is visualized below.

Synthetic_Workflow A 6-Chloronicotinic Acid C N-(2-Hydroxyethyl-d4)-6-chloronicotinamide A->C Amide Coupling (EDC, HOBt) B 2-Aminoethanol-1,1,2,2-d4 B->C D 6-Hydroxy-N-(2-hydroxyethyl-d4)nicotinamide C->D Nucleophilic Substitution (NaOH, H2O, Heat) E 6-Hydroxy Nicorandil-d4 D->E Nitration (HNO3, H2SO4)

Caption: Proposed synthetic workflow for 6-Hydroxy Nicorandil-d4.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-Hydroxyethyl-d4)-6-chloronicotinamide

  • Rationale: This step involves a standard amide bond formation. 6-Chloronicotinic acid is chosen as the starting material as the chloro group is a good leaving group for the subsequent hydroxylation step. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid and facilitate a high-yield coupling with the deuterated amine, minimizing side reactions.

  • Procedure:

    • To a solution of 6-chloronicotinic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere, add EDC (1.2 eq) and HOBt (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to form the active ester.

    • In a separate flask, dissolve 2-aminoethanol-1,1,2,2-d4 (1.1 eq) in anhydrous DCM.

    • Slowly add the amine solution to the activated acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield the title compound.

Step 2: Synthesis of 6-Hydroxy-N-(2-hydroxyethyl-d4)nicotinamide

  • Rationale: This step converts the 6-chloro-pyridyl intermediate into the desired 6-hydroxy-pyridyl (pyridone) tautomer via nucleophilic aromatic substitution. Aqueous sodium hydroxide is a cost-effective and potent nucleophile for this transformation, with heat being used to drive the reaction to completion.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in a mixture of water and a co-solvent like Dioxane.

    • Add an excess of sodium hydroxide (3.0-4.0 eq).

    • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully neutralize with concentrated HCl to pH ~7.

    • The product may precipitate upon neutralization. If so, collect the solid by filtration.

    • If no precipitate forms, extract the aqueous solution multiple times with a polar organic solvent like Ethyl Acetate.

    • Dry the combined organic extracts, filter, and concentrate to yield the crude pyridone, which can be used in the next step with or without further purification.

Step 3: Synthesis of 6-Hydroxy Nicorandil-d4 (Final Nitration)

  • Rationale: The final step is the nitration of the primary alcohol to form the nitrate ester. A classic nitrating mixture of nitric acid and sulfuric acid is used. Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the esterification. The reaction is performed at low temperature to control the exothermic reaction and prevent degradation.

  • Procedure:

    • In a flask cooled to -10 °C to 0 °C, slowly add concentrated sulfuric acid (catalytic amount) to fuming nitric acid.

    • Dissolve the product from Step 2 (1.0 eq) in a suitable solvent like Acetonitrile or DCM.

    • Slowly add the solution of the alcohol to the cold nitrating mixture, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and water.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with cold water, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final product using preparative HPLC to achieve high purity (>98%).[2][12]

Comprehensive Analytical Characterization

A multi-technique analytical approach is required to unambiguously confirm the structure, identity, purity, and isotopic enrichment of the synthesized 6-Hydroxy Nicorandil-d4.[13] This self-validating system ensures the final product is suitable for its intended use as a certified internal standard.

Analytical_Workflow Start Purified 6-Hydroxy Nicorandil-d4 HRMS High-Resolution MS (HRMS) Start->HRMS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR HPLC Purity Analysis (HPLC-UV) Start->HPLC Res_HRMS Confirms Elemental Composition & Mass Shift HRMS->Res_HRMS Res_NMR Confirms Structure & Deuterium Incorporation NMR->Res_NMR Res_HPLC Determines Chemical Purity (>98%) HPLC->Res_HPLC Final Certified Internal Standard Res_HRMS->Final Res_NMR->Final Res_HPLC->Final

Caption: Workflow for the analytical characterization of 6-Hydroxy Nicorandil-d4.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition and verify the incorporation of four deuterium atoms.

  • Method: The sample is analyzed using an Orbitrap or Time-of-Flight (TOF) mass spectrometer, typically coupled with electrospray ionization (ESI).

  • Expected Results: The analysis should confirm the exact mass of the protonated molecule, [M+H]⁺. The mass difference between the labeled and an unlabeled standard should be approximately 4.025 Da (4 x mass of Deuterium - 4 x mass of Protium).

ParameterUnlabeled 6-Hydroxy Nicorandil6-Hydroxy Nicorandil-d4
Molecular Formula C₈H₉N₃O₅C₈H₅D₄N₃O₅
Monoisotopic Mass 227.0542231.0793
Calculated [M+H]⁺ 228.0620232.0871
Observed [M+H]⁺ 228.0618 ± 5 ppm232.0869 ± 5 ppm
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the molecular structure and pinpoint the location of the deuterium labels.[8]

  • Method: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected Results:

    • ¹H NMR: The spectrum will be identical to that of the unlabeled standard, with the critical exception that the signals corresponding to the two methylene groups (-CH₂-CH₂-) of the ethyl side chain will be absent or significantly diminished (>98% reduction in integration). This provides definitive proof of the location and high isotopic enrichment of the deuterium labels.

    • ¹³C NMR: The spectrum will show all eight expected carbon signals. The signals for the deuterated carbons (C-D) will appear as multiplets (due to C-D coupling) and may be shifted slightly upfield compared to the unlabeled compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the chemical purity of the final compound.

  • Method: A reverse-phase HPLC method with UV detection (e.g., at 262 nm) is developed.[2] A gradient elution using a C18 column with mobile phases such as water/acetonitrile with a modifier like formic acid is typical.

  • Expected Results: The chromatogram should show a single major peak corresponding to 6-Hydroxy Nicorandil-d4. The purity is calculated based on the area percentage of the main peak relative to all other peaks. The target purity for an analytical standard is typically ≥98%.

Conclusion

The synthesis and rigorous characterization of 6-Hydroxy Nicorandil-d4 are essential for advancing the clinical and preclinical study of Nicorandil. The proposed synthetic route offers a logical and efficient pathway to this critical reagent. The multi-pronged analytical characterization strategy, employing HRMS, NMR, and HPLC, provides a self-validating workflow that ensures the final product possesses the structural integrity, isotopic enrichment, and chemical purity required for its use as a high-quality internal standard in regulated bioanalysis. This guide provides the foundational knowledge for researchers to produce and confidently utilize this vital tool in their drug development programs.

References

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Deuteration and Tritiation of Pharmaceuticals by Non-Directed Palladium-Catalyzed C-H Activation in Heavy and Tritiated Water. Angewandte Chemie International Edition, 57(5), 1318-1321. [Link]

  • Jackson, K. E., & Schomaker, J. M. (2024). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications, 15(1), 1-10. [Link]

  • Wang, H., et al. (2022). Electrochemical C−H deuteration of pyridine derivatives with D2O. Angewandte Chemie International Edition, 61(23), e202202685. [Link]

  • Hy-Vee, Inc. (2025). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. Hy-Vee. [Link]

  • Martinez, V. (2021). The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Digital Commons @ Assumption University. [Link]

  • Jackson, K. E., & Schomaker, J. M. (2024). Designing chemical systems for precision deuteration of medicinal building blocks. PMC. [Link]

  • Moco, S., Bino, R. J., De Vos, R. C., & Vervoort, J. (2009). Isotope labeling as a method to annotate and quantify metabolites and proteins. Metabolomics, 5(2), 169-178. [Link]

  • Ma, L., & Li, W. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 393-417. [Link]

  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674-1691. [Link]

  • HTS Biopharma. (n.d.). Nicorandil 6-Hydroxy Impurity. HTS Biopharma. [Link]

  • Allmpus. (n.d.). Nicorandil 6-Hydroxy Impurity. Allmpus. [Link]

  • Zhang, M., et al. (2020). Pharmaceutical Cocrystals of Nicorandil with Enhanced Chemical Stability and Sustained Release. Crystal Growth & Design, 20(10), 6645-6655. [Link]

  • Moore, C. E., et al. (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1144-1148. [Link]

  • Saxena, R., & Kumar, M. (2020). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics Journals. [Link]

  • Chang, S. H., et al. (2022). Use of nicorandil is associated with increased risk of incident atrial fibrillation. Aging-US, 14(17), 7057-7072. [Link]

  • Prakash, L., Malipeddi, H., & Subbaiah, B. V. (2015). Preparative Isolation and High-Resolution Mass Identification of 10 Stressed Study Degradants of Nicorandil Tablets. Journal of Chromatographic Science, 53(1), 122-126. [Link]

  • Prakash, L., Malipeddi, H., & Subbaiah, B. V. (2015). Preparative isolation and high-resolution mass identification of 10 stressed study degradants of nicorandil tablets. Journal of Chromatographic Science, 53(1), 122-126. [Link]

  • Frydman, A. M. (2001). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology, 38 Suppl 1, S1-S12. [Link]

  • Lee, H. S., et al. (2005). Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 294-299. [Link]

  • Sahoo, S., et al. (2017). Development of Bioadhesive Buccal Tablets of Nicorandil Using a Factorial Approach. Scientia Pharmaceutica, 85(4), 43. [Link]

Sources

Foundational

6-Hydroxy Nicorandil: Mechanistic Insights into the Metabolism and Pharmacokinetics of Nicorandil

Introduction & Core Pharmacology Nicorandil (N-(2-hydroxyethyl)nicotinamide nitrate) is a unique cardiovascular agent that operates through a dual mechanism: it acts as an ATP-sensitive potassium (KATP) channel opener an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Pharmacology

Nicorandil (N-(2-hydroxyethyl)nicotinamide nitrate) is a unique cardiovascular agent that operates through a dual mechanism: it acts as an ATP-sensitive potassium (KATP) channel opener and a nitric oxide (NO) donor[]. This dual action induces vasodilation, reduces vascular resistance, and provides cardioprotection against ischemia[]. While the clinical efficacy of Nicorandil is well-established, its pharmacokinetic profile is governed by a complex metabolic network.

During systemic circulation, Nicorandil undergoes extensive hepatic biotransformation[2]. While the primary clearance route involves the loss of the nitrate group, secondary oxidative pathways lead to the formation of structurally distinct metabolites[3]. Among these, 6-Hydroxy Nicorandil (CAS: 113743-17-2) is a critical Phase I metabolite and a highly monitored pharmaceutical impurity[4]. This whitepaper provides an in-depth technical analysis of the metabolic pathways, physicochemical properties, and self-validating analytical protocols required to profile 6-Hydroxy Nicorandil in drug development.

Mechanistic Pathways of Nicorandil Metabolism

Nicorandil is rapidly absorbed with an absolute bioavailability of approximately 75%, avoiding significant first-pass hepatic degradation[3]. Once in the liver, it is subjected to two primary metabolic trajectories:

  • Denitration (Primary Pathway): The dominant metabolic route involves the cleavage of the nitrate ester, yielding N-(2-hydroxyethyl)nicotinamide[3]. This denitrated metabolite accounts for the majority of the drug's urinary excretion (approx. 8.9% of the administered dose within 48 hours)[3].

  • Hydroxylation (Secondary Pathway): A smaller fraction of the parent drug undergoes oxidation at the 6-position of the nicotinamide ring to form 6-Hydroxy Nicorandil (Metabolite M2)[5]. This site-specific hydroxylation is characteristic of molybdenum-dependent enzymes, specifically Aldehyde Oxidase (AOX1) , which readily oxidizes nitrogen-containing heterocycles at the carbon adjacent to the basic nitrogen[6]. Cytochrome P450 (CYP) isoforms may also contribute to this oxidative process.

G Nicorandil Nicorandil (Parent Drug) Denitration Denitration (Major Pathway) Nicorandil->Denitration Hydroxylation Hydroxylation (AOX1 / CYPs) Nicorandil->Hydroxylation M1 N-(2-hydroxyethyl)nicotinamide (Major Metabolite) Denitration->M1 M2 6-Hydroxy Nicorandil (Metabolite M2) Hydroxylation->M2

Nicorandil metabolic pathways highlighting the formation of 6-Hydroxy Nicorandil (Metabolite M2).

Physicochemical and Pharmacological Profile

Understanding the structural properties of 6-Hydroxy Nicorandil is essential for pharmacokinetic tracking. Unlike the denitrated metabolite, 6-Hydroxy Nicorandil retains the nitrate ester group but loses the pristine electronic distribution of the pyridine ring. Under physiological conditions, the molecule exhibits tautomerism, existing predominantly in its 6-pyridone form (2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]ethyl nitrate)[5].

This structural shift directly impacts its pharmacological affinity. The altered sterics and electronics of the pyridone ring significantly diminish its binding affinity for the SUR2B/Kir6.2 subunits of the KATP channel compared to the parent drug[].

Table 1: Physicochemical and Toxicological Summary of 6-Hydroxy Nicorandil

PropertyValue / Description
Chemical Name 6-Hydroxy Nicorandil[4]
Synonyms 2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]ethyl nitrate; Metabolite M2[5]
CAS Number 113743-17-2[4]
Molecular Formula C8H9N3O5[4]
Molecular Weight 227.17 g/mol [4]
Metabolic Enzyme(s) Aldehyde Oxidase (AOX1), Cytochrome P450s[6]
Toxicity Alert (INTEDE) Low predicted hepatotoxicity; monitored strictly as an API impurity[5]

Experimental Methodologies: Self-Validating Analytical Protocols

To accurately quantify 6-Hydroxy Nicorandil in biological matrices (e.g., plasma, liver fractions), researchers must employ highly selective LC-MS/MS workflows. The following protocols are designed with built-in causality to ensure robust, self-validating data for Drug Metabolism and Pharmacokinetics (DMPK) studies.

Protocol 1: In Vitro Metabolism Assay (AOX vs. CYP Activity)

Rationale: Because 6-hydroxylation can be mediated by both cytosolic (AOX) and microsomal (CYP) enzymes, sub-cellular fractions must be tested independently to determine the exact enzymatic contribution.

  • Fraction Preparation: Incubate Nicorandil (10 µM) with pooled human liver cytosol (to isolate AOX activity) or human liver microsomes (to isolate CYP activity) in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition: Add NADPH (1 mM) to the microsomal incubation to initiate CYP-mediated oxidation. Causality: AOX does not require exogenous cofactors as it utilizes molecular oxygen and water, allowing for clear differentiation between CYP and AOX pathways.

  • Termination & Spiking: Quench the reaction at predefined time points (0, 15, 30, 60 mins) using 3 volumes of ice-cold acetonitrile spiked with a stable isotope-labeled internal standard (e.g., 6-Hydroxy Nicorandil-d4)[7]. Causality: Acetonitrile instantly denatures proteins to halt enzymatic activity, while the deuterated IS corrects for downstream matrix effects (ion suppression/enhancement) during MS detection.

Protocol 2: LC-MS/MS Quantification Workflow

Rationale: The polar nature of the 6-pyridone moiety requires optimized reverse-phase chromatography to prevent peak tailing and ensure high-resolution separation from the parent drug.

  • Sample Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Extract the clear supernatant for injection.

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column. Utilize a mobile phase gradient consisting of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as an ion-pairing agent, ensuring the amide/pyridone nitrogen remains protonated. This enhances column retention and significantly boosts the positive electrospray ionization (ESI+) signal.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using ESI+. Monitor the specific precursor-to-product ion transition for 6-Hydroxy Nicorandil (m/z 228.1 → specific fragment ion based on the loss of the nitrate group).

Workflow Step1 1. Sample Collection & Quenching Spike with Deuterated IS (d4) Step2 2. Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Step1->Step2 Step3 3. Centrifugation & Extraction (Isolate Supernatant) Step2->Step3 Step4 4. UHPLC Separation (C18 Column, Gradient Elution) Step3->Step4 Step5 5. MS/MS Detection (MRM) (ESI+ Mode, Precursor -> Product Ion) Step4->Step5

Step-by-step LC-MS/MS workflow for the quantification of 6-Hydroxy Nicorandil.

Clinical and Regulatory Implications

While the primary denitrated metabolite of Nicorandil is pharmacologically inactive regarding vasodilation, the retention of the nitrate group in 6-Hydroxy Nicorandil suggests it may still possess residual NO-donating capabilities[8]. However, the alteration of the pyridine ring sterics fundamentally disrupts the necessary ATP-NBD1 interactions required for robust SUR2 channel signaling[].

From a regulatory standpoint, 6-Hydroxy Nicorandil is classified as a critical impurity (often designated as Impurity M2)[5]. Regulatory agencies (such as the EMA and FDA) require the stringent monitoring of this compound during the synthesis and stability testing of Nicorandil APIs to prevent the accumulation of off-target metabolites that could alter the drug's established safety and efficacy profile[9].

References

  • Medsafe New Zealand. "Nicorandil 10 mg and 20 mg Tablets - Data Sheet". 2

  • Summary of Product Characteristics (SmPC) - (emc). "Nicorandil 10mg Tablets". 3

  • ChEMBL - EMBL-EBI. "Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers." Bioorg Med Chem. 8

  • Santa Cruz Biotechnology (SCBT). "6-Hydroxy Nicorandil | CAS 113743-17-2".4

  • Clinivex. "6-Hydroxy Nicorandil-d4 | Products Supplier". 7

  • INTEDE Database. "Details of the Drug Metabolite (DM) - DM015860". 5

  • BOC Sciences. "Nicorandil Impurities and Mechanism of Action".

  • HTS Biopharma. "Nicorandil 6-Hydroxy Impurity". 9

  • Frontiers in Physiology. "The Goldilocks Zone from a redox perspective—Adaptive vs. deleterious responses to oxidative stress in striated muscle". 6

Sources

Exploratory

The Architect’s Anchor: The Role of Deuterated Standards in Pharmacokinetic LC-MS/MS Bioanalysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the rigorous landscape of pharmacokinetic (PK) profiling and regulated bioan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) profiling and regulated bioanalysis, precision is not a luxury—it is a regulatory mandate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules and biologics in complex matrices. However, LC-MS/MS is inherently vulnerable to sample preparation variability, instrument drift, and matrix-induced ion suppression.

As a Senior Application Scientist, I approach method development not by attempting to eliminate all analytical noise—which is thermodynamically impossible—but by designing self-correcting systems.1 act as these molecular anchors[1]. By replacing specific protium ( 1H ) atoms with deuterium ( 2H ), we create an isotopologue that is chemically identical to the target analyte but mass-differentiated. This whitepaper deconstructs the mechanistic causality behind deuteration, outlines a self-validating experimental protocol, and translates regulatory guidelines into actionable laboratory workflows.

Mechanistic Grounding: The Causality of Deuteration

To master LC-MS/MS bioanalysis, one must understand the physical chemistry governing isotopic substitution. The utility of a DIS relies on two fundamental principles: co-elution and identical ionization behavior .

Canceling Matrix Effects via Co-Elution

Biological matrices (e.g., plasma, whole blood) are saturated with endogenous phospholipids, salts, and proteins. When these components enter the electrospray ionization (ESI) source alongside the analyte, they compete for available charge on the droplet surface, leading to severe 2[2].

Because the deuterated standard shares the exact chemical structure and pKa of the analyte, it co-elutes from the LC column and enters the MS source at the exact same millisecond. Consequently, the DIS experiences the3[3]. By quantifying the ratio of the analyte peak area to the DIS peak area, the absolute signal suppression is mathematically canceled out, yielding a constant, reliable response factor.

MatrixEffect Sample Biological Sample (Plasma/Blood) Spike Spike DIS (Early Stage) Sample->Spike Prep Sample Prep (Extraction/Precipitation) Spike->Prep Identical losses LC LC Separation (Co-elution) Prep->LC MS MS/MS Ionization (Matrix Effects) LC->MS Co-eluting matrix Quant Ratio-Based Quantification MS->Quant Equal ion suppression

Caption: LC-MS/MS workflow demonstrating matrix effect compensation via deuterated internal standards.

The Chromatographic Isotope Effect: A Mechanistic Caveat

While we assume perfect co-elution, the substitution of hydrogen with deuterium introduces subtle physicochemical shifts. The C–D bond is shorter and stronger than the C–H bond, reducing the molecule's molar volume. Furthermore, deuterium atoms are slightly more polarizable and can form4[4].

In Reversed-Phase Liquid Chromatography (RPLC), this increased hydrophilicity means the deuterated compound interacts slightly less with the nonpolar stationary phase, resulting in a 5[5]. If this "isotope effect" causes significant chromatographic resolution ( Rs​>0.16 ) between the analyte and the DIS, they will enter the MS source at different times, exposing them to different matrix suppressants and defeating the purpose of the internal standard[6].

Self-Validating Experimental Protocol

To ensure data integrity, the bioanalytical workflow must be designed as a self-validating system. The following protocol guarantees that the DIS acts as a true molecular anchor.

Step-by-Step Methodology: DIS Integration in LC-MS/MS
  • Rational DIS Selection & Synthesis Verification:

    • Mass Shift: Select a deuterated analog with a mass shift of 3–4 Da to prevent isotopic overlap with the natural M+1/M+2 peaks of the unlabeled analyte[7].

    • Label Placement: Strictly avoid deuterium labels on exchangeable sites (e.g., -NH, -OH, -SH). Protons in these positions will rapidly 8[8], leading to label loss and erratic quantification.

  • Pre-Extraction Spiking (The Causality of Recovery):

    • Introduce the DIS working solution at the very beginning of sample preparation (e.g., directly into the raw plasma aliquot)[7]. This ensures the DIS undergoes the exact same protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) losses as the endogenous analyte, keeping the recovery ratio constant[2].

  • Chromatographic Co-Elution Verification:

    • Run spiked matrix samples through the LC-MS/MS gradient. Overlay the Multiple Reaction Monitoring (MRM) chromatograms of the analyte and the DIS.

    • Validation Check: Calculate the resolution ( Rs​ ). If the isotope effect causes Rs​>0.16 , the matrix effect compensation may be compromised[6]. Adjust the gradient or mobile phase polarity to force co-elution.

  • Cross-Talk and Linearity Assessment:

    • Inject an Upper Limit of Quantification (ULOQ) sample of the unlabeled analyte without the DIS, and a high-concentration DIS sample without the analyte.

    • Validation Check: Monitor for signal bleed between MRM channels. at the Lower Limit of Quantification (LLOQ).

  • Regulatory Batch Validation:

    • Process Quality Control (QC) samples at low, medium, and high concentrations. Calculate accuracy (% bias) and precision (% CV) to ensure compliance with FDA/EMA guidelines[9].

Protocol Start 1. DIS Selection (Avoid exchangeable D) Spike 2. Pre-Extraction Spiking (Constant IS Ratio) Start->Spike Extract 3. Co-Extraction (LLE / SPE / PPT) Spike->Extract LCMS 4. LC-MS/MS Analysis (Monitor Retention Time) Extract->LCMS Eval 5. Isotope Effect Check (Rs < 0.16 acceptable) LCMS->Eval Val 6. Regulatory Validation (Accuracy ±15%, CV <15%) Eval->Val

Caption: Self-validating experimental protocol for DIS selection, spiking, and regulatory validation.

Quantitative Impact & Data Presentation

The integration of a properly designed DIS dramatically improves assay robustness. Table 1 illustrates the quantitative impact of deuterated standards on key PK validation parameters across different drug classes, demonstrating high recovery and tight precision.

Table 1: Quantitative Impact of DIS on PK Validation Parameters

AnalyteDeuterated StandardMass ShiftLLOQPrecision (%CV)Accuracy (% Bias)Matrix Effect / Recovery
Chlordiazepoxide Chlordiazepoxide-D5+5 Da504.0 pg/mL< 15%85 – 115%> 90% Recovery[10]
Clidinium Clidinium-D5+5 Da5.0 pg/mL< 15%85 – 115%> 90% Recovery[10]
Olanzapine Olanzapine-D3+3 DaN/AN/AN/ARs < 0.16 (Isotope Effect Observed)[6]

Note: In the case of Olanzapine, molecular modeling confirmed that binding energy differences (-15.40 vs -15.28 kcal/mol) between the protio and deuterated forms drove the observed normal-phase chromatographic isotope effect[5].

Regulatory Landscape & Compliance

For a bioanalytical method to support clinical PK studies, it must withstand intense regulatory scrutiny. The use of Stable Isotope-Labeled Internal Standards (SIL-IS) is heavily endorsed by global regulatory bodies.

Table 2: Regulatory Acceptance Criteria for LC-MS/MS Bioanalysis

ParameterFDA / EMA Acceptance CriteriaDIS Performance Expectation
Accuracy (General QCs) ±15% of nominal concentrationConsistently within ±5-10% due to matrix correction[9].
Accuracy (LLOQ) ±20% of nominal concentrationMaintained despite low signal-to-noise[9].
Precision (General QCs) 15% CVHighly reproducible, often < 5% CV[10].
Blank Response (Specificity) < 20% of LLOQ responseMinimal cross-talk if mass shift is 3-4 Da[7].

Furthermore, the 11 explicitly states that separate stability testing for the stable-isotope labeled internal standard is not required, provided it is demonstrated that no isotope exchange reactions occur under the same storage conditions as the analyte[11].

Conclusion

Deuterated internal standards are not merely analytical accessories; they are the thermodynamic and mathematical anchors of regulated LC-MS/MS bioanalysis. By understanding the causality of the deuterium kinetic isotope effect[12], managing the chromatographic retention shifts, and rigorously validating cross-talk, analytical scientists can build highly robust, self-correcting assays. This level of precision is what ultimately ensures the safety and efficacy data of novel therapeutics moving through the clinical pipeline.

Sources

Foundational

An In-Depth Technical Guide to Stable Isotope Labeling with Deuterium

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of stable isotope labeling using deuterium. It delves into the core principles, methodologies, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of stable isotope labeling using deuterium. It delves into the core principles, methodologies, and applications of this powerful technique, offering field-proven insights to inform experimental design and data interpretation.

The Foundation: Understanding Deuterium and the Kinetic Isotope Effect

At the heart of many applications of deuterium labeling lies the Kinetic Isotope Effect (KIE) . Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton. This seemingly subtle difference in mass doubles the atomic weight compared to protium (¹H), leading to significant consequences at the molecular level. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1] Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1][2] This phenomenon is the primary deuterium KIE and is a cornerstone of its application in drug development.[3]

By strategically replacing hydrogen atoms at metabolically vulnerable positions within a drug molecule with deuterium, it is possible to slow down enzymatic degradation.[4][3] This can lead to an improved pharmacokinetic profile, including extended half-life and increased systemic exposure.[4][5] Importantly, this isotopic substitution does not alter the fundamental chemical properties of the molecule, meaning it generally retains the same potency and selectivity for its biological target.[6][7]

Diagram 1: The Carbon-Hydrogen vs. Carbon-Deuterium Bond

G Vibrational energy levels of C-H vs. C-D bonds. C-H_E0 Zero-Point Energy C-H_E1 First Vibrational Level C-H_E0->C-H_E1 Higher Energy Gap C-D_E0 Zero-Point Energy C-D_E1 First Vibrational Level C-D_E0->C-D_E1 Lower Energy Gap Key The stronger C-D bond has a lower zero-point energy, requiring more energy for cleavage.

Caption: Vibrational energy levels of C-H vs. C-D bonds.

Methodologies for Deuterium Incorporation

The introduction of deuterium into a molecule can be achieved through several synthetic and biological methods. The choice of method depends on the target molecule, the desired labeling pattern, and the stage of research.

Chemical Synthesis

A variety of chemical reactions can be employed to introduce deuterium into organic molecules. These methods offer precise control over the location of the deuterium label.

  • Hydrogen Isotope Exchange (HIE): This method involves the direct exchange of a hydrogen atom for a deuterium atom. These reactions can often be carried out on the target molecule or a late-stage intermediate, making them efficient. Deuterium oxide (D₂O) is a common deuterium source for these reactions.[8]

  • Reductive Deuteration: This technique utilizes deuterium gas or other deuterium-donating reagents to reduce a functional group, incorporating deuterium in the process.

  • Dehalogenative Deuteration: In this approach, a halogen atom is replaced with a deuterium atom, typically using a catalyst and a deuterium source.[6][8]

Biosynthetic Incorporation and In Vivo Labeling

Living organisms can be utilized to incorporate deuterium into biomolecules. This is particularly useful for studying metabolic pathways and the turnover of macromolecules.

  • In Vivo Labeling with Deuterium Oxide (D₂O): Administration of D₂O, or heavy water, to an organism leads to the enrichment of the body's water pool with deuterium.[9] This deuterium is then incorporated into newly synthesized molecules, such as DNA, proteins, and lipids, through metabolic processes.[9][10][11] This method is a cost-effective and easy way to label a wide range of biomolecules.[10][11] However, high concentrations of D₂O can be toxic, so lower enrichments are typically used.[10][12]

Table 1: Comparison of Deuterium Labeling Methodologies

MethodologyAdvantagesDisadvantagesTypical Applications
Chemical Synthesis High specificity of labeling position, High isotopic enrichment achievableCan be multi-step and complex, May require specialized reagentsDrug development (improving metabolic stability), Synthesis of internal standards
Biosynthetic/In Vivo Labels a wide range of biomolecules simultaneously, Reflects active metabolic pathwaysLower isotopic enrichment, Less control over labeling position, Potential for toxicity at high concentrationsMetabolic flux analysis, Measuring cell proliferation and protein turnover

Analytical Techniques for Detection and Quantification

Accurate detection and quantification of deuterium incorporation are critical for the successful application of stable isotope labeling. The two primary analytical techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][13]

Mass Spectrometry (MS)

MS is a cornerstone technique for analyzing deuterium-labeled compounds, particularly in quantitative analysis.[14] Deuterium-labeled molecules serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) because they are chemically identical to the analyte of interest but have a different mass.[6][14] This allows for the correction of variability in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[14][15]

Diagram 2: Workflow for Quantitative Analysis using a Deuterated Internal Standard

G LC-MS workflow with a deuterated internal standard. Sample Biological Sample (e.g., Plasma, Urine) IS Add Deuterated Internal Standard Sample->IS Known amount Extraction Sample Preparation (e.g., Protein Precipitation, SPE) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (Analyte and IS signals) LCMS->Data Quant Quantification (Ratio of Analyte/IS) Data->Quant

Caption: LC-MS workflow with a deuterated internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the position and extent of deuterium incorporation.[13] ¹H NMR can be used to observe the disappearance of a proton signal upon deuteration, while ²H NMR directly detects the presence of deuterium.[6] Deuterium can also be used as a solvent in ¹H NMR to avoid interference from solvent protons.[16]

Key Applications in Research and Drug Development

The unique properties of deuterium have led to its widespread application across various scientific disciplines.

Drug Discovery and Development

As previously discussed, leveraging the KIE by introducing deuterium at metabolically labile sites can significantly improve a drug's pharmacokinetic properties.[4][5] This can lead to more convenient dosing regimens and potentially improved safety and efficacy.[4] A notable example is deutetrabenazine, the first deuterated drug approved by the FDA, which demonstrates improved pharmacokinetics compared to its non-deuterated counterpart.

Mechanistic Studies

Deuterium-labeled compounds are invaluable for elucidating chemical reaction mechanisms and metabolic pathways.[6] By tracing the fate of the deuterium label, researchers can gain insights into bond-breaking and bond-forming steps.[6][17]

Quantitative Bioanalysis

Deuterium-labeled compounds are widely used as internal standards in quantitative bioanalysis, particularly in LC-MS assays.[6][15] Their chemical similarity to the analyte ensures they behave almost identically during sample processing and analysis, enabling accurate and reliable quantification.[14][15]

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions in a biological system.[18][19] Stable isotope tracers, including deuterium, are used to track the flow of atoms through metabolic pathways.[18][20] By analyzing the isotopic enrichment patterns in downstream metabolites, researchers can infer the fluxes through different pathways.[18][20]

Experimental Protocols

Protocol: In Vivo Measurement of Cell Proliferation Using D₂O Labeling

This protocol provides a general framework for measuring cell proliferation in vivo using D₂O.

Objective: To quantify the rate of new DNA synthesis in a specific cell population.

Methodology:

  • Baseline Sample Collection: Before administering D₂O, collect baseline blood and/or tissue samples to determine the natural isotopic abundance.[9]

  • D₂O Administration: Administer a bolus dose of D₂O (typically 70% or 99%) to rapidly enrich the body water pool, followed by maintenance doses in the drinking water.[9][21]

  • Sample Collection: Collect blood or tissue biopsies at predetermined time points during and after the D₂O labeling period.[9]

  • DNA Extraction: Isolate genomic DNA from the cells of interest using a commercial DNA extraction kit.[9]

  • DNA Hydrolysis and Derivatization: Hydrolyze the DNA to its constituent deoxynucleosides and prepare derivatives suitable for GC-MS or LC-MS analysis.[9]

  • Mass Spectrometry Analysis: Quantify the deuterium enrichment in a specific deoxynucleoside (e.g., 2'-deoxyuridine) using GC-MS or LC-MS.[9]

  • Data Analysis: Calculate the fraction of newly synthesized DNA based on the level of deuterium incorporation over time.

Protocol: Assessing Metabolic Stability using a Deuterated Compound

This protocol outlines a typical in vitro experiment to compare the metabolic stability of a drug and its deuterated analog.

Objective: To determine if deuteration improves the metabolic stability of a compound.

Methodology:

  • Reagent Preparation: Prepare solutions of the parent compound, the deuterated analog, and a positive control substrate in a suitable solvent. Prepare a reaction mixture containing liver microsomes (or other metabolic enzyme source) and a buffered solution.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the parent compound or deuterated analog. At various time points, remove aliquots of the reaction mixture.

  • Reaction Quenching: Stop the reaction in the collected aliquots by adding a quenching solution (e.g., cold acetonitrile).[14]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vial for analysis.[14]

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of the compound remaining versus time and calculate the in vitro half-life for both the parent and deuterated compounds.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.
  • Application Notes and Protocols for In Vivo Measurement of Cell Proliferation Using Deuterium Oxide Labeling of 2. Benchchem.
  • An In-depth Technical Guide to Isotopic Labeling with Deuterium. Benchchem.
  • The Role of Deuterium Labeling in Quantitative Analysis: A Technical Guide. Benchchem.
  • Metabolic Heavy Water Labeling for Lipidomics. GIST Scholar.
  • Principles of Deuterium Labeling in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Using Heavy Mass Isotopomers for Protein Turnover in Heavy W
  • Metabolic flux analysis with isotope tracing using deuterium-labelled...
  • Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. eScholarship.org.
  • 11.8: The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts.
  • Kinetic isotope effect. Wikipedia.
  • Deuterium in drug discovery: progress, opportunities and challenges.
  • Protein turnover models for LC-MS data of heavy w
  • understanding deuterium kinetic isotope effect in drug metabolism. Benchchem.
  • L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal.
  • Deuterated Standards for LC-MS Analysis.
  • 2163-LB: Metabolic Fluxomics with Heavy Water Labeling.
  • Deuterium Kinetic Isotope Effects and the Mechanism of the Bacterial Luciferase Reaction.
  • Protein turnover models for LC–MS data of heavy water metabolic labeling. Oxford Academic.
  • Deuterium Medicinal Chemistry Comes of Age. Taylor & Francis.
  • Isotopically labeled amino acid standards. Lumiprobe.
  • Measuring Tumor Glycolytic Flux in Vivo by Using Fast Deuterium MRI. RSNA Journals.
  • Deuterium Labelled Drug Standards | Deuter
  • Deuterated Internal Standards: The Gold Standard in Mass Spectrometry. Benchchem.
  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind.
  • Deuterium-Labelled Compounds — Synthesis, Applications & Ordering.
  • Principles and Characteristics of Isotope Labeling.
  • Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Science Publishing.
  • L14 Importance of Deuterium in Pharmaceutical Chemistry.
  • Applications of Deuterium in Medicinal Chemistry.
  • Evolving Trends in the Synthesis of Deuter
  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
  • Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? Frontiers.
  • Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes. PMC.
  • Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer.
  • Deuterium - Stable Isotope. BOC Sciences.
  • CORP: The use of deuterated water for the measurement of protein synthesis. American Physiological Society Journal.
  • The First Approved “Deuterated” Drug: A Short Review of the Concept. Scirp.org.
  • applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich.
  • Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes. PubMed.

Sources

Exploratory

6-Hydroxy Nicorandil-d4 supplier and availability

Introduction Nicorandil is a dual-action antianginal agent, possessing both potassium channel activating and nitric oxide donating properties, which contribute to its vasodilatory effects.[1][2] Understanding its pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nicorandil is a dual-action antianginal agent, possessing both potassium channel activating and nitric oxide donating properties, which contribute to its vasodilatory effects.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. Following administration, Nicorandil is extensively metabolized, with one of its key metabolites being 6-Hydroxy Nicorandil.[3][4] Accurate quantification of this metabolite in biological matrices is essential for comprehensive pharmacokinetic and drug metabolism studies.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 6-Hydroxy Nicorandil-d4, the stable isotope-labeled (SIL) analog of the primary metabolite. We will delve into its sourcing and availability, critical quality attributes, and its pivotal role as an internal standard in bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Physicochemical Properties and Sourcing

6-Hydroxy Nicorandil-d4 is a deuterated form of 6-Hydroxy Nicorandil, designed for use as an internal standard. The incorporation of four deuterium atoms provides a distinct mass shift from the endogenous analyte, enabling precise and accurate quantification without interfering with the measurement of the parent compound.

Key Properties
PropertyValueSource(s)
Molecular Formula C₈H₅D₄N₃O₅BIOZOL[3], BOC Sciences[]
Molecular Weight ~231.2 g/mol BIOZOL[3], BOC Sciences[]
Appearance Typically a white to off-white solidBOC Sciences[]
Unlabeled CAS 113743-17-2BOC Sciences[], Santa Cruz Biotechnology[4]
Common Purity >95%BOC Sciences[]
Storage Conditions -20°C is recommended for long-term stabilityBIOZOL[3]
Supplier and Availability Overview

The availability of high-purity 6-Hydroxy Nicorandil-d4 is critical for research purposes. Several specialized chemical suppliers offer this compound, though availability may vary. Some suppliers may require custom synthesis.

SupplierCatalog Number (Example)Availability / Lead TimeNotes
BIOZOL USB-438643Typically 10-15 daysDistributes for US Biological.[3]
BOC Sciences -Inquire for detailsOffers various stable isotope-labeled compounds.[]
LGC Standards -Requires custom synthesisResearchers must submit a quote request for price and lead time.[6][7]
Toronto Research Chemicals (TRC) H948552Typically 5-6 weeks (via distributors like Biomall)A well-known source for metabolites and stable isotopes.[8]

Expert Insight: When procuring a stable isotope-labeled standard, it is imperative to obtain a lot-specific Certificate of Analysis (CoA). This document provides critical data on chemical purity (e.g., by LCMS or NMR) and, most importantly, isotopic enrichment. A high degree of isotopic purity (e.g., >99%) is essential to prevent signal contribution at the mass transition of the unlabeled analyte.[9]

Role in Bioanalysis and Pharmacokinetics

The primary application of 6-Hydroxy Nicorandil-d4 is as an internal standard (IS) for the quantification of 6-Hydroxy Nicorandil in biological samples. The rationale for using a SIL-IS is the cornerstone of modern bioanalytical practice.

Causality Behind Using a SIL-IS: An ideal internal standard should behave identically to the analyte during sample extraction, chromatographic separation, and ionization in the mass spectrometer. A SIL-IS is the gold standard because its physical and chemical properties are nearly identical to the unlabeled analyte. This co-eluting behavior ensures that any sample matrix effects or variations in extraction recovery or ionization efficiency that affect the analyte will affect the IS to the same degree. The ratio of the analyte signal to the IS signal thus remains constant, leading to high precision and accuracy.

Metabolic Pathway of Nicorandil

Nicorandil undergoes significant metabolism in the body. One of the primary pathways involves denitration followed by hydroxylation.[10][11] The simplified metabolic conversion relevant to this guide is illustrated below.

G cluster_0 Metabolic Conversion Nicorandil Nicorandil (Parent Drug) Metabolite 6-Hydroxy Nicorandil (Metabolite) Nicorandil->Metabolite Hepatic Metabolism (e.g., CYP-mediated hydroxylation) G start Start: Human Plasma Sample step1 Spike with 6-Hydroxy Nicorandil-d4 (IS) start->step1 step2 Protein Precipitation (e.g., with Acetonitrile) step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Transfer Supernatant step3->step4 step5 Evaporate & Reconstitute step4->step5 step6 LC-MS/MS Analysis step5->step6 end End: Concentration Data step6->end

Caption: Bioanalytical workflow for 6-Hydroxy Nicorandil quantification in plasma.

Detailed Methodology
  • Preparation of Stock Solutions and Standards:

    • Prepare a 1 mg/mL stock solution of 6-Hydroxy Nicorandil and 6-Hydroxy Nicorandil-d4 (IS) in methanol.

    • Perform serial dilutions from the 6-Hydroxy Nicorandil stock to create working solutions for the calibration curve (e.g., 1-1000 ng/mL range).

    • Prepare separate working solutions for low, medium, and high QC samples.

    • Prepare a working IS solution (e.g., 50 ng/mL) by diluting the IS stock solution.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma samples (calibrators, QCs, or unknown study samples) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS working solution to all tubes (except blanks) and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: A standard UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient starting from 5% B, ramping up to 95% B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM). Hypothetical MRM transitions would be determined by infusing the pure compounds:

      • 6-Hydroxy Nicorandil: Q1/Q3 (e.g., m/z 228.1 -> 122.1)

      • 6-Hydroxy Nicorandil-d4: Q1/Q3 (e.g., m/z 232.1 -> 126.1)

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

6-Hydroxy Nicorandil-d4 is an indispensable tool for researchers engaged in the study of Nicorandil's pharmacokinetics. Its use as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in bioanalytical assays. While procurement may sometimes require custom synthesis, reliable suppliers are available to support the needs of the scientific community. The robust analytical methodologies enabled by this compound are fundamental to advancing our understanding of Nicorandil's disposition in the body, ultimately contributing to safer and more effective clinical use.

References

  • Nicorandil-d4 - CAS - 1132681-23-2. Axios Research. [Link]

  • Frydman, A., & Chapelle, P. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of cardiovascular pharmacology. [Link]

  • Igarashi, T., et al. (2009). Population pharmacokinetic and pharmacodynamic modelling of the effects of nicorandil in the treatment of acute heart failure. British journal of clinical pharmacology. [Link]

  • Bel-Kamel, A., et al. (1988). Pharmacokinetics of nicorandil. European journal of clinical pharmacology. [Link]

  • Kim, J. U., et al. (2006). Pharmacokinetic parameters of nicorandil after oral administration of single 15 mg. ResearchGate. [Link]

  • El-Gowelli, H. M., & El-Gowilly, S. M. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. Saudi pharmaceutical journal. [Link]

  • Jain, D., et al. (2019). Development of Bioadhesive Buccal Tablets of Nicorandil Using a Factorial Approach. Turkish journal of pharmaceutical sciences. [Link]

Sources

Foundational

A Technical Guide to the Biological Activity of Nicorandil and Its Metabolites

This guide provides a comprehensive technical overview of the biological activity of the anti-anginal drug nicorandil and its primary metabolites. Designed for researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the biological activity of the anti-anginal drug nicorandil and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, experimental methodologies for its evaluation, and the nuanced roles of its metabolic byproducts.

Executive Summary: A Dual-Action Vasodilator with Cardioprotective Properties

Nicorandil is a unique cardiovascular drug prescribed for the treatment of angina pectoris.[1][2] Its therapeutic efficacy stems from a novel dual mechanism of action: it functions as both an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor.[1][3][4] This hybrid activity results in balanced vasodilation of both arterial and venous vessels, reducing both cardiac preload and afterload, thereby alleviating myocardial workload and improving coronary blood flow.[5] Beyond its primary vasodilatory effects, nicorandil exhibits significant cardioprotective properties, which are largely attributed to the opening of mitochondrial K-ATP channels, a mechanism that mimics ischemic preconditioning.[2][6] The drug is metabolized primarily through denitration to N-(2-hydroxyethyl)nicotinamide and subsequently enters the nicotinamide pathway.[7][8] While the parent compound is responsible for the majority of the pharmacological effects, the biological activities of its metabolites are a subject of ongoing investigation and are critical for a complete understanding of nicorandil's clinical profile.

Core Mechanism of Action: A Synergistic Duality

The pharmacological uniqueness of nicorandil lies in its two distinct but complementary mechanisms of action that contribute to its anti-anginal and cardioprotective effects.

ATP-Sensitive Potassium (K-ATP) Channel Opening

Nicorandil is a potent activator of ATP-sensitive potassium (K-ATP) channels.[9][10] These channels are found in the plasma membranes of various cells, including vascular smooth muscle cells and cardiomyocytes.[4][11] The opening of K-ATP channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[1][12] In vascular smooth muscle, this hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium and leading to vasodilation, particularly in the coronary and peripheral arterioles.[1][13] This action reduces the afterload on the heart.[6]

In cardiomyocytes, the opening of sarcolemmal K-ATP channels can shorten the action potential duration, which can be protective during ischemia.[4] Furthermore, nicorandil activates K-ATP channels in the inner mitochondrial membrane (mitoK-ATP).[1][6] The opening of these channels is a key mechanism in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the myocardium from subsequent prolonged ischemic insults.[2][6] This cardioprotective effect is thought to involve the preservation of mitochondrial function and reduction of apoptosis.[7]

Nitric Oxide (NO) Donation

The nitrate moiety in nicorandil's structure allows it to act as a nitric oxide (NO) donor.[12][13][14] Nicorandil stimulates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells.[9][12][15] Elevated cGMP levels activate protein kinase G, which in turn leads to the dephosphorylation of myosin light chains and subsequent relaxation of the smooth muscle.[15] This NO-mediated pathway is primarily responsible for the dilation of large coronary arteries and venous capacitance vessels, which reduces the preload on the heart.[1][5][6]

The dual action of K-ATP channel opening and NO donation provides a balanced vasodilatory effect, targeting both resistance and capacitance vessels, which distinguishes nicorandil from other anti-anginal drugs that typically have a more singular mechanism.[1]

Pharmacokinetics and Metabolism

Nicorandil is well-absorbed orally with a bioavailability of over 75% and is not subject to significant first-pass metabolism.[16] It is primarily metabolized in the liver via denitration to its main metabolite, N-(2-hydroxyethyl)nicotinamide, also known as SG-86.[7][8] This metabolite and others are then further processed through the nicotinamide pathway, leading to the formation of nicotinuric acid, nicotinamide, and N-methyl-nicotinamide, which are excreted in the urine.[7][16]

The Role of Metabolites in Biological Activity

The contribution of nicorandil's metabolites to its overall pharmacological profile is a critical area of research.

  • N-(2-hydroxyethyl)nicotinamide (SG-86): The primary denitrated metabolite, SG-86, is generally considered to have minimal direct vasodilatory activity compared to the parent compound.[17] Studies have shown that it has little effect on the cardiovascular system on its own.[17] However, there is evidence to suggest a synergistic interaction with nicorandil. One study indicated that SG-86 can potentiate the vasodepressor effects of adenosine in a manner that is dependent on K-ATP channels, suggesting a potential modulatory role.[13][18] This suggests that while not a potent vasodilator itself, SG-86 may influence the activity of the parent drug.

  • Nicotinamide Pathway Metabolites:

    • Nicotinamide: This metabolite has been shown to possess vasodilatory properties, although the mechanism is not fully elucidated and appears to be independent of the cGMP pathway.[1] Some research suggests it may enhance nitric oxide production and has anti-inflammatory and antioxidant effects, which could contribute to cardiovascular protection.[15]

    • N-methylnicotinamide (MNA): MNA has been reported to increase the production of nitric oxide and prostacyclin, leading to vasorelaxation.[12][13] It also exhibits anti-inflammatory and anti-thrombotic properties.[12] However, the role of NNMT, the enzyme that produces MNA, in cardiovascular disease is complex, with both potentially protective and pathogenic effects reported.[2][9]

    • Nicotinuric Acid: This metabolite has been linked to metabolic syndrome and may be correlated with several cardiovascular risk factors.[19]

    • Terminal Nicotinamide Metabolites (2PY and 4PY): Recent studies have raised concerns that high levels of the terminal metabolites of nicotinamide, N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY), may be associated with an increased risk of major adverse cardiovascular events, possibly through promoting vascular inflammation.[6][10]

The complex and sometimes opposing actions of these metabolites highlight the need for further research to fully understand their contribution to the overall therapeutic and potential adverse effects of long-term nicorandil administration.

Experimental Assessment of Biological Activity

A variety of in vitro and ex vivo experimental models are employed to characterize the biological activity of nicorandil and its metabolites.

Assessment of Vasodilatory Properties

The vasodilatory effects of nicorandil and its metabolites are typically assessed using isolated blood vessel preparations.

This classic pharmacological preparation allows for the direct measurement of vascular tone in a controlled ex vivo environment.[20][21][22]

Protocol:

  • Tissue Preparation: Aortas are dissected from euthanized animals (e.g., rats or rabbits), cleaned of adherent connective tissue, and cut into rings of 2-4 mm in length.[20][22] The endothelium can be mechanically removed by gently rubbing the intimal surface to study endothelium-independent effects.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[20][22] The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension for a period of 60-90 minutes. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable contractile tone.[20]

  • Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of nicorandil or its metabolites to the organ bath. The resulting relaxation is recorded as a percentage of the pre-contracted tone.

  • Controls:

    • Positive Control (Vasodilator): Acetylcholine is used to verify the integrity of the endothelium, while sodium nitroprusside is used as an endothelium-independent vasodilator.[20]

    • Negative Control (Vehicle): The solvent used to dissolve the test compounds is added to ensure it has no effect on vascular tone.

    • Antagonists: To investigate the mechanism of action, specific inhibitors can be used. For example, glibenclamide can be used to block K-ATP channels, and ODQ (1H-[1][9][15]oxadiazolo[4,3-a]quinoxalin-1-one) can be used to inhibit soluble guanylate cyclase.[1]

Evaluation of K-ATP Channel Opening Activity

The patch-clamp technique is the gold standard for directly measuring the activity of ion channels, including K-ATP channels.[16][23][24][25]

Protocol:

  • Cell Preparation: Single cells expressing K-ATP channels (e.g., isolated vascular smooth muscle cells, cardiomyocytes, or cell lines engineered to express specific K-ATP channel subunits) are prepared.

  • Pipette Preparation: A glass micropipette with a tip diameter of approximately 1 µm is filled with an appropriate intracellular solution and mounted on a micromanipulator.[23][24]

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).[23][24]

  • Recording Configurations:

    • Cell-attached: Records the activity of channels within the patched membrane without disrupting the cell.[16][25]

    • Whole-cell: The membrane patch is ruptured, allowing for the recording of the total current from the entire cell membrane.[16] This configuration is commonly used to study the overall effect of a drug on the cell's ion channels.

  • Data Acquisition: The membrane potential is clamped at a specific voltage, and the resulting ionic currents are measured. The application of nicorandil or its metabolites to the bath solution will induce an outward potassium current if they are K-ATP channel openers.

  • Controls:

    • Positive Control (K-ATP Channel Opener): A known K-ATP channel opener such as diazoxide or pinacidil is used.[26]

    • Negative Control (K-ATP Channel Blocker): The specific K-ATP channel blocker glibenclamide is used to confirm that the observed current is indeed through K-ATP channels.[4][26]

Measurement of Nitric Oxide Production

The NO-donating properties of nicorandil can be quantified by measuring the production of its stable breakdown products, nitrite (NO2-) and nitrate (NO3-).[5][27]

This is a simple and common colorimetric method for the detection of nitrite.[5]

Protocol:

  • Sample Preparation: Biological samples such as cell culture supernatants or tissue homogenates are collected. To measure total NO production, nitrate in the sample must first be converted to nitrite using nitrate reductase.

  • Griess Reagent: The Griess reagent, a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine, is added to the samples.[5]

  • Colorimetric Reaction: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.

  • Quantification: The absorbance of the colored product is measured using a spectrophotometer, typically at 540 nm. The concentration of nitrite is determined by comparison to a standard curve of known nitrite concentrations.

This is a highly sensitive method for the direct detection of NO.[3][11]

Protocol:

  • Sample Introduction: The sample containing NO is introduced into a reaction chamber.

  • Chemiluminescent Reaction: In the reaction chamber, NO reacts with ozone (O3) to produce excited nitrogen dioxide (NO2*).

  • Light Emission: As the excited nitrogen dioxide returns to its ground state, it emits light (chemiluminescence).

  • Detection: The emitted light is detected by a photomultiplier tube, and the signal is proportional to the amount of NO in the sample.

Data Summary and Visualization

Quantitative Data Summary
ParameterNicorandilN-(2-hydroxyethyl)nicotinamide (SG-86)NicotinamideN-methylnicotinamide (MNA)
Primary Mechanism K-ATP Channel Opener & NO DonorMinimal direct activity; potential modulatorVasodilator (cGMP-independent)Vasodilator (NO-dependent)
Vasodilation Potent (arterial and venous)Very weakModerateModerate
K-ATP Channel Opening YesPotential modulationNoNo
NO Donation YesNoEnhances NO productionEnhances NO production
Cardioprotection Yes (via mitoK-ATP)Not establishedPotential anti-inflammatory/antioxidant effectsPotential anti-inflammatory/anti-thrombotic effects
Signaling Pathways and Workflows

Nicorandil_Signaling_Pathway cluster_0 Nicorandil cluster_1 K-ATP Channel Pathway cluster_2 Nitric Oxide Pathway Nicorandil Nicorandil K_ATP K-ATP Channel Nicorandil->K_ATP Opens NO Nitric Oxide (NO) Nicorandil->NO Donates Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K+ efflux Ca_channel Voltage-gated Ca2+ Channel (Inhibition) Hyperpolarization->Ca_channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Arteriolar_Vasodilation Arteriolar Vasodilation Ca_influx->Arteriolar_Vasodilation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Myosin_LC Myosin Light Chain Dephosphorylation PKG->Myosin_LC Venous_Vasodilation Venous & Large Artery Vasodilation Myosin_LC->Venous_Vasodilation

Caption: Dual signaling pathways of Nicorandil.

Experimental_Workflow_Vasodilation cluster_0 Tissue Preparation cluster_1 Organ Bath Setup cluster_2 Data Acquisition Dissection Aorta Dissection Cleaning Clean Connective Tissue Dissection->Cleaning Slicing Slice into Rings (2-4mm) Cleaning->Slicing Mounting Mount Rings in Organ Bath Slicing->Mounting Equilibration Equilibrate (60-90 min) Mounting->Equilibration Pre_contraction Pre-contract (e.g., Phenylephrine) Equilibration->Pre_contraction Drug_Addition Add Cumulative Concentrations of Test Compound Pre_contraction->Drug_Addition Recording Record Isometric Tension Drug_Addition->Recording Analysis Generate Concentration-Response Curve Recording->Analysis

Caption: Workflow for isolated aortic ring assay.

Conclusion and Future Directions

Nicorandil's dual mechanism of action as a K-ATP channel opener and a nitric oxide donor provides a robust basis for its clinical efficacy in treating angina. The parent molecule is clearly the primary driver of these effects. However, a comprehensive understanding of its biological activity must also consider the contributions of its metabolites. While the major denitrated metabolite, N-(2-hydroxyethyl)nicotinamide, appears to be largely inactive as a direct vasodilator, its potential to modulate the parent drug's activity warrants further investigation. The metabolites of the nicotinamide pathway have their own complex cardiovascular effects, ranging from potentially beneficial anti-inflammatory and vasodilatory actions to concerns about adverse cardiovascular outcomes at high concentrations of terminal metabolites.

Future research should focus on:

  • Clarifying the synergistic or modulatory interactions between nicorandil and N-(2-hydroxyethyl)nicotinamide.

  • Quantifying the contribution of nicotinamide pathway metabolites to the overall cardiovascular effects of chronic nicorandil therapy.

  • Investigating the long-term clinical implications of the accumulation of terminal nicotinamide metabolites in patients treated with nicorandil.

A deeper understanding of the integrated biological activity of nicorandil and its metabolites will be crucial for optimizing its therapeutic use and ensuring patient safety.

References

  • Niacinamide and Cardiovascular Health: The Orthomolecular Approach. (2024). Patsnap Synapse. [Link]

  • Burns, D. M., et al. (n.d.). The effect of the vasodilator nicotinamide on cyclic nucleotide pathways in vascular smooth muscle. Portland Press.
  • What is N-1-methylnicotinamide used for? (2024). Patsnap Synapse. [Link]

  • Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. (2025). MDPI. [Link]

  • N1-methylnicotinamide (MNAM) as a guardian of cardiovascular system. (2018). PubMed. [Link]

  • Exploring the Cardiovascular Impacts of Oral Nicotinamide: A Comprehensive Narrative Review. (2025). JDDonline. [Link]

  • Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. (2025). ResearchGate. [Link]

  • Nicorandil, its denitrated metabolite, SG-86 and naturally occurring vasodilators synergistically interact on adenosine-induced vasodepression in rats: special reference to adrenomedullin. (n.d.). PubMed. [Link]

  • NAD+ and Vascular Dysfunction: From Mechanisms to Therapeutic Opportunities. (n.d.). PMC. [Link]

  • Assessment of endothelial-dependent vasodilation. (n.d.). Bio-protocol. [Link]

  • Measurement of NO in biological samples. (n.d.). PMC. [Link]

  • Quantifying Nitric Oxide in Biological. (2016). JoVE Journal. [Link]

  • Nicorandil – Review of Pharmacological Properties and Clinical Applications. (n.d.). Request PDF. [Link]

  • Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. (n.d.). PMC. [Link]

  • Relaxing Effect of Nicorandil (N-2-(hydroxyethyl)-nicotinamide Nitrate), a New Anti-Angina Agent, on the Isolated Vascular Smooth Muscle. (1984). PubMed. [Link]

  • Measuring Nitrite & Nitrate-Metabolites-Nitric Oxide Pathway-Biological Materials l Protocol Preview. (2022). YouTube. [Link]

  • Nicotinuric Acid: A potential marker of metabolic syndrome through a metabolomics-based approach. (2013). American Diabetes Association. [Link]

  • Experiments on isolated vascular rings. (n.d.). Slideshare. [Link]

  • Nicorandil, Gastrointestinal Adverse Drug Reactions and Ulcerations: A Systematic Review. (2016). SciSpace. [Link]

  • From rat aorta to resistance arteries: measuring vascular contractility. (2023). REPROCELL. [Link]

  • Nicorandil as a promising therapeutic option for ventricular arrhythmia: A case report and review of literature. (2024). World Journal of Clinical Cases.
  • How Much Niacin for Fatty Liver: Evidence and Safety. (2026). Bolt Pharmacy. [Link]

  • Nitric oxide detection methods in vitro and in vivo. (n.d.). PMC. [Link]

  • Aortic Ring Assay. (n.d.). PMC. [Link]

  • Patch-Clamp Recording Protocol. (n.d.). Creative Bioarray. [Link]

  • Aortic Ring Assay. (2023). YouTube. [Link]

  • Does niacin treatment reduce adverse cardiovascular events?. (2025). Dr.Oracle. [Link]

  • Niacin in Cardiovascular Disease: Recent Preclinical and Clinical Developments. (n.d.). PMC. [Link]

  • Clinical experience with prolonged-release nicotinic acid in statin-treated patients managed in Ireland. (2008). PubMed. [Link]

  • How excess niacin may promote cardiovascular disease. (2024). National Institutes of Health (NIH). [Link]

  • The 'Patch-Clamp' Technique and Its Application in Studies on Voltage-Gated Potassium Channels Kv1.3 in Normal and Cancer Cells. (2024). IntechOpen. [Link]

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  • Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. (2019). PMC. [Link]

  • Effects of N-(2-Hydroxyethyl)nicotinamide Nitrate. (n.d.). Amanote Research. [Link]

  • Evaluation of the effects of nicorandil and its molecular precursor (without radical NO) on proliferation and apoptosis of 786-cell. (n.d.). PMC. [Link]

  • Activation of ATP-sensitive K+ (KATP) channels by H2O2 underlies glutamate-dependent inhibition of striatal dopamine release. (n.d.). PMC. [Link]

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Exploratory

In Vitro Metabolism of Nicorandil to 6-Hydroxy Nicorandil: Mechanistic Pathways and Analytical Workflows

Executive Summary Nicorandil is a unique anti-anginal agent characterized by its dual mechanism of action: it acts as both an ATP-sensitive potassium (KATP) channel opener and a nitric oxide (NO) donor. While the primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Nicorandil is a unique anti-anginal agent characterized by its dual mechanism of action: it acts as both an ATP-sensitive potassium (KATP) channel opener and a nitric oxide (NO) donor. While the primary clearance pathway of Nicorandil involves denitration to form N-(2-hydroxyethyl)-nicotinamide (SG-86), the pyridine ring of its nicotinamide moiety is susceptible to direct oxidation. This secondary biotransformation yields 6-Hydroxy Nicorandil (CAS 113743-17-2), a critical minor metabolite. As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the mechanistic nuances, enzymatic drivers, and self-validating in vitro protocols required to accurately profile the 6-hydroxylation of Nicorandil.

The Metabolic Landscape and Mechanistic Drivers

The biotransformation of Nicorandil is heavily dependent on the subcellular localization of the metabolizing enzymes. The major metabolic route—denitration to SG-86—is heavily mediated by mitochondrial enzymes and glutathione S-transferases[1]. However, the formation of 6-Hydroxy Nicorandil requires direct oxidation of the pyridine ring[2].

The Causality of Enzyme Selection: A common pitfall in drug metabolism and pharmacokinetics (DMPK) profiling is the over-reliance on Human Liver Microsomes (HLMs). HLMs are isolated via ultracentrifugation, a process that washes away the cytosolic fraction. While HLMs are excellent for capturing Cytochrome P450 (CYP)-mediated metabolism, they are fundamentally flawed for profiling nicotinamide derivatives. The 6-hydroxylation of nicotinamide analogs is predominantly catalyzed by Aldehyde Oxidase (AOX) , a cytosolic molybdenum-containing flavoprotein[3].

If an in vitro assay relies solely on HLMs, it will yield a false-negative for 6-Hydroxy Nicorandil. To accurately capture this metabolite, researchers must utilize Liver S9 fractions or Human Liver Cytosol (HLC) , which retain the cytosolic AOX necessary for this specific ring oxidation[4].

Pathway Nico Nicorandil (Parent Drug) AOX Aldehyde Oxidase (AOX) (Cytosolic Pathway) Nico->AOX C6 Hydroxylation CYP Cytochrome P450 (CYP) (Microsomal Pathway) Nico->CYP Minor Oxidation Denit SG-86 (Denitrated Metabolite) Nico->Denit Denitration (Major) Metab 6-Hydroxy Nicorandil (Oxidized Metabolite) AOX->Metab +[O] CYP->Metab +[O]

Figure 1: Enzymatic pathways mediating the in vitro metabolism of Nicorandil.

Self-Validating In Vitro Protocol

To build a trustworthy, self-validating system, the experimental design must isolate the specific contributions of AOX and CYP enzymes. We achieve this by introducing selective chemical inhibitors: Raloxifene (a potent AOX inhibitor) and 1-Aminobenzotriazole (1-ABT) (a broad-spectrum CYP suicide inhibitor). Furthermore, because AOX does not require NADPH to function, modulating the presence of NADPH serves as an internal control for CYP activity.

Step-by-Step Methodology
  • System Preparation: Thaw pooled Human Liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA to chelate trace metals that might cause non-enzymatic degradation.

  • Cofactor Addition: Prepare an NADPH-generating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl₂). Validation checkpoint: Prepare a parallel control group lacking NADPH to isolate AOX-driven (NADPH-independent) metabolism.

  • Inhibitor Pre-incubation: Aliquot the S9 fractions into reaction tubes (final protein concentration of 2.0 mg/mL).

    • Group A (CYP Inhibition): Add 1 mM 1-ABT.

    • Group B (AOX Inhibition): Add 1 µM Raloxifene.

    • Pre-incubate all tubes at 37°C for 15 minutes to allow 1-ABT to fully inactivate CYPs.

  • Reaction Initiation: Spike Nicorandil into the mixture to achieve a final concentration of 10 µM.

  • Incubation: Incubate the samples at 37°C in a shaking water bath for 60 minutes.

  • Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Nicorandil-d4). Causality note: Cold acetonitrile not only halts enzymatic activity via protein precipitation but also stabilizes the fragile nitrate ester of Nicorandil, which is prone to spontaneous hydrolysis in aqueous buffers at room temperature.

  • Extraction: Vortex the samples vigorously for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

Workflow Prep Prepare Liver S9 Fraction (2 mg/mL) Inhib Add Inhibitors (1-ABT or Raloxifene) Prep->Inhib Incub Incubate Nicorandil (10 µM) at 37°C Inhib->Incub Quench Quench with Cold Acetonitrile Incub->Quench Centrifuge Centrifuge 14,000g x 15 min Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Figure 2: Self-validating in vitro workflow for isolating AOX and CYP contributions.

Data Presentation and Analytical Detection

Detection of 6-Hydroxy Nicorandil requires high-resolution chromatographic separation to distinguish it from other oxidative metabolites (such as N-oxides). A C18 reversed-phase column with a gradient of 0.1% formic acid in water and acetonitrile is standard.

Below is a summary of the expected metabolic yields across different in vitro systems, validating the necessity of S9 fractions, alongside the optimized LC-MS/MS parameters.

Table 1: Comparative In Vitro Systems for Nicorandil Metabolism

In Vitro SystemSubcellular LocalizationCYP ActivityAOX Activity6-Hydroxy Nicorandil Yield
Human Liver Microsomes (HLMs) Endoplasmic ReticulumHighNegligible< 1% (False Negative)
Human Liver Cytosol (HLC) CytoplasmNegligibleHigh> 85% of Oxidative Yield
Human Liver S9 Fractions ER + CytoplasmHighHighOptimal (Comprehensive)
Mitochondrial Fractions MitochondriaLowLowPrimary site for SG-86[5]

Table 2: Representative LC-MS/MS MRM Transitions (Positive Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nicorandil 212.2 [M+H]⁺136.115
6-Hydroxy Nicorandil 228.2 [M+H]⁺152.118
SG-86 (Denitrated) 167.1 [M+H]⁺123.020
Nicorandil-d4 (IS) 216.2 [M+H]⁺140.115

(Note: Product ions represent the loss of the nitrate/ethylene moiety, leaving the intact or hydroxylated pyridine-3-carboxamide core).

Conclusion

The in vitro metabolism of Nicorandil to 6-Hydroxy Nicorandil serves as a masterclass in the importance of selecting the correct subcellular fractions for DMPK assays. Because the biotransformation relies heavily on cytosolic Aldehyde Oxidase rather than microsomal Cytochrome P450s, standard HLM assays will fail to accurately predict in vivo clearance via this pathway. By employing S9 fractions combined with selective chemical knockouts (Raloxifene and 1-ABT), researchers can build a self-validating, highly trustworthy assay to map the complete metabolic landscape of Nicorandil.

References
  • Myocardial distribution and biotransformation in vitro and in vivo of nicorandil in rats, with special reference to mitochondria Source: PubMed (NIH)[Link]

  • Nicorandil metabolism in rat myocardial mitochondria Source: PubMed (NIH)[Link]

  • Defining NAD(P)(H) Catabolism Source: MDPI[Link]

  • Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment Source: PubMed Central (NIH)[Link]

Sources

Protocols & Analytical Methods

Method

Sample preparation for Nicorandil metabolite analysis in plasma

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of Nicorandil and its Denitrated Metabolite (SG-86) in Plasma Scientific Rationale & Mechanistic Overview Nicorandil (N-[2-(nitrooxy)ethyl]pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of Nicorandil and its Denitrated Metabolite (SG-86) in Plasma

Scientific Rationale & Mechanistic Overview

Nicorandil (N-[2-(nitrooxy)ethyl]pyridine-3-carboxamide) is a unique therapeutic agent characterized by a dual mechanism of action: it acts simultaneously as an ATP-sensitive potassium (KATP) channel opener and a nitric oxide (NO) donor, leading to effective relaxation of vascular smooth muscle[1]. Upon systemic administration, nicorandil is rapidly metabolized primarily via denitration to form its major active metabolite, N-(2-hydroxyethyl)nicotinamide, commonly referred to as SG-86[2][3].

Because SG-86 retains the KATP channel-opening activity and interacts synergistically with endogenous vasodilators, tracking the pharmacokinetic (PK) profile of both the parent drug and this specific metabolite is critical for comprehensive efficacy and safety evaluations[4]. Accurate quantification in plasma requires highly sensitive analytical techniques—such as Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)—due to the low circulating concentrations (nanogram per milliliter range) and the rapid half-life of the drug[2][5].

Pathway Nico Nicorandil (Parent Drug) SG86 SG-86 (NHN) (Denitrated Metabolite) Nico->SG86 Denitration (Loss of NO2) Nicotinamide Nicotinamide SG86->Nicotinamide Cleavage Nicotinuric Nicotinuric Acid SG86->Nicotinuric Oxidation / Conjugation

Metabolic conversion of Nicorandil to its primary denitrated metabolite SG-86.

Sample Preparation Strategy: Causality and Selection

A robust bioanalytical method is a self-validating system where sample preparation directly addresses the physicochemical properties of the analytes. Nicorandil and SG-86 are relatively polar, low-molecular-weight compounds. The reliability of LC-MS/MS is heavily dependent on minimizing matrix effects (ion suppression or enhancement) caused by endogenous plasma phospholipids and proteins[6].

  • Protein Precipitation (PPT): While rapid, PPT using perchloric acid or acetonitrile often leaves a high concentration of residual phospholipids in the supernatant. In positive ESI mode, this leads to significant ion suppression, reducing the signal-to-noise ratio at the lower limit of quantification (LLOQ).

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extract and highest sensitivity but is often cost-prohibitive and time-consuming for high-throughput PK screening[5].

  • Liquid-Liquid Extraction (LLE): LLE represents the optimal balance of cleanliness, cost, and speed. By utilizing an extraction solvent like ethyl acetate under slightly alkaline conditions, both nicorandil and SG-86 remain un-ionized. This ensures they partition efficiently into the organic phase while highly polar matrix components remain trapped in the aqueous layer[5].

Table 1: Comparison of Sample Preparation Techniques for Nicorandil/SG-86

TechniqueMatrix CleanupRelative CostThroughputIon Suppression RiskRecommended Use Case
PPT PoorLowHighHighEarly discovery, non-GLP rapid screening
LLE GoodLowMedium-HighLowHigh-throughput clinical PK studies
SPE ExcellentHighLow-MediumVery LowUltra-trace analysis, severe matrix issues

Optimized Experimental Protocol: Liquid-Liquid Extraction (LLE)

Trustworthiness Note: This protocol utilizes Procainamide as an Internal Standard (IS). Its structural and ionization similarities to nicorandil and SG-86 ensure that any residual matrix effects, extraction losses, or injection volume variations are proportionally normalized, guaranteeing self-validating quantification[2][5].

Reagents & Materials
  • Reference Standards: Nicorandil, SG-86, Procainamide (IS).

  • Solvents: LC-MS grade Methanol, Ethyl Acetate, Ultrapure Water.

  • Buffers: Ammonium acetate, Formic acid, Sodium carbonate (Na₂CO₃).

Step-by-Step LLE Workflow
  • Aliquot: Transfer 100 µL of the plasma sample (blank, calibrator, or unknown) into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of Procainamide working solution (e.g., 500 ng/mL) and vortex for 10 seconds. (Causality: Early addition of the IS accounts for volumetric and physical losses during all subsequent handling steps).

  • Alkalinization: Add 50 µL of 0.1 M Na₂CO₃ buffer (pH ~10) and vortex briefly. (Causality: Adjusting the pH above the pKa of the analytes suppresses their ionization, maximizing their solubility and partitioning into the organic extraction solvent).

  • Extraction: Add 1.0 mL of Ethyl Acetate. Cap the tubes securely and mix on a multi-tube vortexer at high speed for 5 minutes[5].

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C. (Causality: Cold centrifugation compacts the precipitated protein pellet tightly at the aqueous-organic interface, allowing for a cleaner recovery of the upper organic layer without disturbing the matrix).

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (Methanol : 2 mM Ammonium Acetate with 0.03% Formic Acid, 33:67 v/v). Vortex for 30 seconds[2].

Workflow Step1 1. Plasma Aliquot (100 µL) + IS (Procainamide) Step2 2. Alkalinization (Add Na2CO3 Buffer) Step1->Step2 Step3 3. Liquid-Liquid Extraction (1.0 mL Ethyl Acetate) Step2->Step3 Step4 4. Centrifugation & Phase Separation (10,000 x g, 5 min, 4°C) Step3->Step4 Step5 5. Nitrogen Evaporation (Dry at 40°C) Step4->Step5 Step6 6. Reconstitution (Mobile Phase) Step5->Step6 Step7 7. LC-MS/MS Analysis (ESI+ SRM Mode) Step6->Step7

Step-by-step Liquid-Liquid Extraction (LLE) workflow for plasma sample preparation.

LC-MS/MS Analytical Conditions

  • Chromatographic Column: Reversed-phase C18 (e.g., Shim-pack C18 or Betasil C18, 5 µm, 150 × 4.6 mm)[2][5].

  • Mobile Phase: Isocratic elution with Methanol and 2 mM aqueous ammonium acetate containing 0.03% (v/v) formic acid (33:67 v/v)[2]. (Causality: Formic acid acts as a proton donor to facilitate [M+H]⁺ formation in positive ESI mode, while the volatile ammonium acetate buffer stabilizes the electrospray plume, improving peak shape and preventing MS source contamination)[2][6].

  • Flow Rate: 0.8 mL/min (utilize a flow splitter to direct ~0.2 mL/min into the MS source).

  • Detection: Positive Electrospray Ionization (ESI+) in Selected Reaction Monitoring (SRM) mode[2].

    • Nicorandil: m/z 212.0 → 135.0

    • SG-86 (Metabolite): m/z 166.0 → 106.0

    • Procainamide (IS): m/z 236.0 → 163.0

Quantitative Data & Validation Metrics

To ensure the protocol meets stringent regulatory requirements (e.g., FDA/ICH guidelines for bioanalytical method validation), typical performance metrics derived from validated LLE-LC-MS/MS workflows are summarized below[2].

Table 2: Typical LC-MS/MS Validation Parameters for Nicorandil and SG-86

ParameterNicorandilSG-86 (Metabolite)
Linearity Range 5.0 – 15,000 ng/mL5.0 – 15,000 ng/mL
Lower Limit of Quantification (LLOQ) 5.0 ng/mL5.0 ng/mL
Intra-run Precision (RSD%) ≤ 5.4%≤ 7.3%
Inter-run Precision (RSD%) ≤ 8.5%≤ 7.3%
Mean Accuracy ~ 100%~ 95%
Extraction Recovery > 90%> 90%
Matrix Effect NegligibleNegligible

References

  • Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. Semantic Scholar.
  • Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the estimation of nicorandil in human plasma.
  • Routine and sensitive method for determination of nicorandil in human plasma developed for liquid chromatography with ultraviolet and mass spectrometric detection.
  • EP4370121A1 - Modified release nicorandil compound formulations.
  • Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers.
  • WO 2008/112227 A1. Googleapis.com.

Sources

Application

Application Note: Solid-Phase Extraction (SPE) and LC-MS/MS Quantification of 6-Hydroxy Nicorandil

Introduction & Mechanistic Context Nicorandil is a unique anti-anginal medication characterized by a dual mechanism of action: it operates both as an ATP-sensitive potassium (KATP) channel opener (targeting SUR2B/Kir6.2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Nicorandil is a unique anti-anginal medication characterized by a dual mechanism of action: it operates both as an ATP-sensitive potassium (KATP) channel opener (targeting SUR2B/Kir6.2 subunits) and as a []. Following administration, nicorandil undergoes extensive hepatic metabolism. While the primary metabolic route is denitration, a secondary but critical pathway involves the oxidation of the pyridine ring, yielding 2 (also known as Nicorandil Metabolite M2; CAS: 113743-17-2)[2],[].

Monitoring this specific metabolite is essential for comprehensive pharmacokinetic profiling, 3, and toxicity assessments[3].

Metabolic_Pathway Nicorandil Nicorandil (Parent Drug) Hepatic Hepatic CYP450 Metabolism Nicorandil->Hepatic Metabolite 6-Hydroxy Nicorandil (Metabolite M2) Hepatic->Metabolite Pyridine Oxidation Denitrated N-(2-hydroxyethyl) nicotinamide Hepatic->Denitrated Denitration

Primary hepatic metabolic pathways of Nicorandil yielding 6-Hydroxy Nicorandil.

Analytical Strategy: The Causality Behind SPE

Quantifying polar metabolites in biological matrices (e.g., human plasma) presents significant analytical challenges. Plasma contains high concentrations of endogenous phospholipids and proteins that cause severe ion suppression during Electrospray Ionization (ESI) in mass spectrometry[4].

Why Solid-Phase Extraction (SPE)? Traditional Liquid-Liquid Extraction (LLE) protocols often yield poor and irreproducible recoveries for 6-Hydroxy Nicorandil due to its increased polarity relative to the parent drug. utilizing reversed-phase sorbents (such as C18 or Hydrophilic-Lipophilic Balanced polymeric chemistries) provides the optimal solution. The sorbent effectively captures the hydrophobic aliphatic chain of the molecule, while allowing selective aqueous washing to remove matrix interferences, ensuring a clean extract[5],[4].

Experimental Methodology: Step-by-Step Protocol

To establish a self-validating system , this protocol incorporates a stable isotope-labeled internal standard ()[]. Adding the internal standard prior to extraction compensates for any matrix effects, ion suppression, or well-to-well recovery variations, ensuring that the final quantification is inherently verified against procedural losses.

SPE_Protocol Sample 1. Sample Prep Add IS & Acidify Condition 2. Conditioning 1mL MeOH -> 1mL H2O Sample->Condition Equilibrate Sorbent Load 3. Loading Apply Plasma at 1 mL/min Condition->Load Retain Analyte Wash 4. Washing 1mL 5% MeOH in H2O Load->Wash Remove Salts/Proteins Elute 5. Elution 1mL 100% Acetonitrile Wash->Elute Desorb Analyte Analyze 6. LC-MS/MS Evaporate & Reconstitute Elute->Analyze Quantify

Step-by-step Solid-Phase Extraction (SPE) protocol for 6-Hydroxy Nicorandil.

Step 1: Sample Pre-treatment
  • Aliquot 500 µL of human plasma into a clean microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (6-Hydroxy Nicorandil-d4 at 100 ng/mL)[].

  • Add 500 µL of 1% formic acid in water.

  • Causality & Expert Insight : Acidification disrupts protein-analyte binding, ensuring the metabolite is freely available to interact with the SPE sorbent rather than being washed away with precipitated proteins.

Step 2: SPE Cartridge Conditioning
  • Use a Reversed-Phase C18 or Polymeric HLB cartridge (30 mg/1 mL).

  • Pass 1.0 mL of Methanol (MeOH) through the cartridge.

  • Pass 1.0 mL of LC-MS grade Water.

  • Causality & Expert Insight : Methanol solvates the bonded alkyl chains, maximizing the surface area for analyte interaction. Critical Warning: Do not allow the sorbent bed to dry out after conditioning, as phase collapse will severely reduce recovery.

Step 3: Sample Loading
  • Load the pre-treated plasma sample onto the cartridge.

  • Maintain a controlled flow rate of ~1 mL/min.

  • Causality & Expert Insight : A slow, controlled flow rate is imperative to allow sufficient residence time for hydrophobic interactions to occur between the analyte and the stationary phase.

Step 4: Washing
  • Wash the cartridge with 1.0 mL of 5% Methanol in Water.

  • Causality & Expert Insight : This specific concentration is strong enough to elute highly polar endogenous salts and water-soluble proteins, but weak enough to prevent the premature elution (breakthrough) of the slightly polar 6-Hydroxy Nicorandil[4].

Step 5: Elution
  • Elute the target analytes with 1.0 mL of 100% Acetonitrile (ACN).

  • Causality & Expert Insight : Acetonitrile acts as a strong eluotropic solvent that efficiently disrupts the hydrophobic binding, releasing the analyte into the collection tube[4].

Step 6: Reconstitution & LC-MS/MS Analysis
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Mobile Phase (e.g., 10 mM Ammonium Acetate : Acetonitrile, 70:30 v/v)[4].

  • Inject into the LC-MS/MS system for quantification.

Quantitative Data Presentation

The following table summarizes the expected validation parameters for the simultaneous extraction and quantification of Nicorandil and 6-Hydroxy Nicorandil using this SPE-LC-MS/MS protocol, synthesized from established4[4].

ParameterNicorandil6-Hydroxy Nicorandil
Linear Range 1.0 - 500.0 ng/mL1.0 - 500.0 ng/mL
Limit of Detection (LOD) < 3.0 ng/mL< 3.0 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL1.0 ng/mL
Intra-day Precision (RSD%) 5.4%7.3%
Inter-day Precision (RSD%) 8.5%7.3%
Extraction Recovery 100%95.0%

References

  • Details of the Drug Metabolite (DM) - Nicorandil Metabolite M2 (6-Hydroxy Nicorandil) . IDRBLab. 2

  • Determination of nicorandil in plasma using high-performance liquid chromatography with photoconductivity and ultraviolet detection . PubMed (NIH).

  • Sensitive method for determination of nicorandil in human plasma by reversed-phase high-performance liquid chromatography . PubMed (NIH). 5

  • Routine and sensitive method for determination of nicorandil in human plasma developed for liquid chromatography with ultraviolet and mass spectrometric detection . ResearchGate. 4

  • 6-Hydroxy Nicorandil-d4 (Stable Isotope Labelled Impurities) . BOC Sciences.

  • A validated, stability-indicating HPLC method for the determination of Nicorandil related substances . SphinxSai. 3

  • Nicorandil Impurities and Mechanism of Action . BOC Sciences.

Sources

Method

Application Note &amp; Protocol: High-Efficiency Liquid-Liquid Extraction of Nicorandil and its Metabolites from Biological Matrices

Abstract: This document provides a comprehensive, scientifically-grounded protocol for the liquid-liquid extraction (LLE) of Nicorandil and its primary metabolites from biological fluids, primarily human plasma. Nicorand...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, scientifically-grounded protocol for the liquid-liquid extraction (LLE) of Nicorandil and its primary metabolites from biological fluids, primarily human plasma. Nicorandil, a dual-action antianginal agent, requires precise and accurate quantification in pharmacokinetic, bioequivalence, and clinical monitoring studies. This guide delves into the physicochemical principles governing the extraction process, offering a detailed, step-by-step methodology designed for robustness and high recovery. The protocol is intended for researchers, analytical scientists, and drug development professionals engaged in the bioanalysis of Nicorandil.

Scientific Foundation: Understanding the Analyte

A successful extraction strategy is predicated on a thorough understanding of the target analyte's properties and metabolic fate.

Physicochemical Profile of Nicorandil

Nicorandil (N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide) is a nicotinamide derivative characterized by its dual mechanism of action: it functions as an ATP-sensitive potassium (KATP) channel opener and, through its nitrate group, a nitric oxide (NO) donor.[1][2] This dual functionality results in both arterial and venous vasodilation.[3] Key properties relevant to its extraction are summarized below.

PropertyValue / DescriptionSignificance for LLE
Molecular Formula C₈H₉N₃O₄[4][5]Foundational chemical information.
Molecular Weight 211.17 g/mol [4][5]Used in concentration calculations.
Solubility Freely soluble in methanol, ethanol; slightly soluble in water and chloroform; practically insoluble in ether.[4][6]Guides the selection of appropriate organic extraction solvents and reconstitution solutions.
LogP (o/w) 0.54 - 0.72[2][3]Indicates that Nicorandil is a moderately polar compound, requiring a moderately polar organic solvent for efficient extraction.
pKa ~3.18 (predicted for the pyridine nitrogen)[7]Critical for pH manipulation. To extract the neutral form, the aqueous phase pH must be adjusted to >5, well above this pKa.
Plasma Protein Binding Low, approximately 25%.[8][9]Suggests that protein precipitation, while beneficial for sample cleanup, is not strictly required to liberate the drug.
Metabolism of Nicorandil

Nicorandil undergoes extensive hepatic metabolism, with less than 1% of the parent drug excreted unchanged in the urine.[9][10] The primary metabolic pathway is denitration, leading to the formation of several compounds.[9][11]

  • Major Metabolite: The principal metabolite is N-(2-hydroxyethyl)-nicotinamide, a pharmacologically inactive alcohol derivative.[8][9][11]

  • Other Metabolites: Subsequent metabolism of the denitrated product yields nicotinuric acid, nicotinamide, N-methylnicotinamide, and nicotinic acid.[8][10]

Causality in Protocol Design: The LLE procedure must be robust enough to co-extract the parent drug, Nicorandil, and its more polar denitrated metabolite, N-(2-hydroxyethyl)-nicotinamide. The difference in polarity between the parent drug (with its nitrate ester) and the primary metabolite (with a hydroxyl group) is a key consideration in solvent selection.

Principle of the Two-Step Liquid-Liquid Extraction

This protocol employs a two-step LLE method, a technique frequently cited for its ability to yield a clean extract suitable for sensitive analytical methods like HPLC-UV or LC-MS/MS.[12][13][14]

  • Protein Precipitation & Acidic Wash: The first step involves the addition of an acid (perchloric acid) to the plasma sample. This serves a dual purpose: it precipitates plasma proteins, removing a major source of interference, and it protonates the basic pyridine nitrogen of Nicorandil (pKa ~3.18), ensuring it remains in the aqueous phase during an initial wash with a non-polar solvent. This initial step effectively removes many endogenous, non-polar interfering substances.

  • Basification & Extraction: The second, crucial step involves alkalinizing the aqueous sample with a base (e.g., sodium carbonate). This raises the pH well above the pKa of the pyridine nitrogen, converting Nicorandil into its neutral, un-ionized form. In this state, its solubility in an organic solvent is maximized. A moderately polar solvent like ethyl acetate is then used to efficiently partition the neutral Nicorandil and its metabolites from the aqueous phase.

This pH-driven partitioning is the cornerstone of the method's selectivity and efficiency.

Caption: Workflow diagram of the two-step LLE procedure.

Detailed Experimental Protocol

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
  • Biological Matrix: Human plasma (with anticoagulant, e.g., K₂-EDTA).

  • Reference Standards: Nicorandil (certified), N-(2-hydroxyethyl)-nicotinamide (if available), and a suitable internal standard (IS), such as Furosemide.

  • Solvents (HPLC or MS grade): Ethyl acetate, Chloroform, Acetonitrile, Methanol.

  • Reagents (Analytical grade): Perchloric acid (HClO₄), Sodium carbonate (Na₂CO₃), Ammonium acetate, Water (deionized or Milli-Q).

  • Equipment:

    • Calibrated pipettes and tips.

    • Microcentrifuge tubes (1.5 or 2.0 mL).

    • Vortex mixer.

    • Refrigerated centrifuge.

    • Sample concentrator/evaporator (with nitrogen supply).

    • Analytical balance.

    • pH meter.

Preparation of Solutions
  • Internal Standard (IS) Stock Solution: Prepare a stock solution of Furosemide in methanol (e.g., 1 mg/mL).

  • IS Working Solution: Dilute the stock solution with 50:50 methanol:water to a suitable concentration (e.g., 1 µg/mL).

  • Sodium Carbonate Solution: Prepare a 1 M solution of Na₂CO₃ in deionized water.

  • Mobile Phase (for Reconstitution): Prepare as per the requirements of the analytical method (e.g., 0.01 M ammonium acetate buffer (pH 6.2) and acetonitrile 10:3 (v/v) for HPLC-UV).[12][13]

Step-by-Step Extraction Procedure

This procedure is adapted from validated methods published in peer-reviewed literature.[12][13][14]

  • Sample Aliquoting: Pipette 1.0 mL of thawed plasma sample (or calibration standard/QC sample) into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add a precise volume (e.g., 50 µL) of the IS working solution to each tube.

  • Vortexing: Vortex mix the tubes for 30 seconds to ensure homogeneity.

  • Protein Precipitation: Add 100 µL of perchloric acid and 500 µL of chloroform.

  • Mixing: Vortex the mixture vigorously for 1 minute. The chloroform acts as an initial wash for non-polar interferences.

  • Centrifugation: Centrifuge the tubes at 4,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and separate the layers.

  • Aqueous Layer Transfer: Carefully aspirate the upper aqueous supernatant and transfer it to a new, clean 2.0 mL tube.

  • Basification: Add 200 µL of 1 M sodium carbonate solution to the supernatant. Vortex briefly. The pH should now be basic.

  • Organic Extraction: Add 1.0 mL of ethyl acetate to the tube.

  • Vigorous Mixing: Cap and vortex the tube vigorously for 2 minutes to facilitate the partitioning of Nicorandil into the ethyl acetate layer.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C to achieve a clean separation of the aqueous and organic phases.

  • Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) into a clean glass tube, taking care not to aspirate any of the lower aqueous layer.

  • Evaporation: Place the glass tubes in a sample concentrator and evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the mobile phase.

  • Final Vortex & Transfer: Vortex for 30 seconds to dissolve the residue completely. If necessary, transfer the solution to an autosampler vial for analysis.

Method Validation and Trustworthiness

For regulatory compliance and scientific integrity, any bioanalytical method must be validated. The described LLE procedure forms the "front-end" of a complete analytical method. Key parameters to validate according to FDA or EMA guidelines include:

  • Selectivity and Specificity: The extraction procedure, coupled with the detection method, must differentiate the analyte and IS from endogenous matrix components.

  • Extraction Recovery: A high and consistent recovery (typically >70%) is desirable. This is determined by comparing the analytical response of an extracted sample to that of a post-extraction spiked sample.

  • Matrix Effect: Assesses the suppression or enhancement of analyte ionization caused by co-eluting compounds from the matrix, which is particularly critical for LC-MS/MS methods.

  • Accuracy and Precision: Evaluated at multiple concentration levels (LQC, MQC, HQC) within a single run (intra-day) and across multiple days (inter-day).

  • Stability: The stability of Nicorandil in the biological matrix must be confirmed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.

By rigorously validating these parameters, the trustworthiness of the data generated using this LLE protocol is ensured.

References

  • PharmaCompass. (n.d.). Nicorandil | Drug Information, Uses, Side Effects, Chemistry.
  • MIMS Singapore. (n.d.). Nicorandil: Uses & Dosage.
  • Adrensek, S., et al. (1999). Routine and sensitive method for determination of nicorandil in human plasma developed for liquid chromatography with ultraviolet and mass spectrometric detection.
  • Tanikawa, M., et al. (1993). Sensitive method for determination of nicorandil in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet detection.
  • Electronic Medicines Compendium (emc). (2025). Nicorandil 10mg Tablets - Summary of Product Characteristics (SmPC).
  • Rahman, N., et al. (2004). Optimized and validated spectrophotometric methods for the determination of nicorandil in drug formulations and biological fluids. Il Farmaco, 59(7), 519-527.
  • Adrensek, S., et al. (1999). Routine and sensitive method for determination of nicorandil in human plasma developed for liquid chromatography with ultraviolet and mass spectrometric detection.
  • Medsafe. (2023). Nicorandil 10 mg and 20 mg Tablets.
  • Markham, A., & Plosker, G. L. (2000). Nicorandil. Drugs, 60(4), 955-974.
  • Adrensek, S., et al. (2008). HPLC Method for the Determination of Nicorandil in Human Plasma.
  • ChemicalBook. (2026). Nicorandil | 65141-46-0.
  • Mukhopadhyay, S., et al. (2011). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of PharmTech Research, 3(1), 397-404.
  • GuideChem. (n.d.). Nicorandil 65141-46-0 wiki.
  • Longdom Publishing. (n.d.). Spectrophotometric Determination of Nicorandil in Bulk and Pharmaceutical Formulation Using Phospho-Molybdenum Blue Complex.
  • Park, S., & Shin, I. (2008). HPLC Method for the Determination of Nicorandil in Human Plasma. Biomolecules & Therapeutics, 16(2), 123-128.
  • Zhang, C., et al. (2020).
  • Deranged Physiology. (n.d.). Nicorandil.
  • Rahman, M., et al. (2018). In vitro and in vivo evaluation of hydrophilic and hydrophobic polymers-based nicorandil-loaded peroral tablet compared with its once-daily commercial sustained-release tablet. Journal of Advanced Pharmaceutical Technology & Research, 9(3), 80-88.
  • Academia.edu. (n.d.). PHARMACEUTICAL ASPECTS OF NICORANDIL.
  • Drug Central. (n.d.). nicorandil.
  • Chemsrc. (2025). Nicorandil | CAS#:65141-46-0.
  • PharmaCompass. (n.d.). Merck Brand of Nicorandil | Drug Information, Uses, Side Effects, Chemistry.
  • ChEMBL. (n.d.). Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers.
  • Royal Society of Chemistry. (2020). Enhanced solubility, permeability, and tabletability of nicorandil by salt and cocrystal formation.
  • Schwede, F. J., & Lewis, R. C. (1990). Determination of nicorandil in plasma using high-performance liquid chromatography with photoconductivity and ultraviolet detection. Application to pre-clinical pharmacokinetics in beagle dogs.
  • Zhang, C., et al. (2020). Solubility Determination and Mathematical Modeling of Nicorandil in Several Aqueous Cosolvent Systems at Temperature Ranges of 278.15–323.15 K.
  • ACS Publications. (2020). Solubility Determination and Mathematical Modeling of Nicorandil in Several Aqueous Cosolvent Systems at Temperature Ranges of 278.15–323.15 K.

Sources

Application

Application Note: Bioanalytical Method Development and Validation for 6-Hydroxy Nicorandil in Human Plasma by LC-MS/MS

Introduction & Pharmacological Context Nicorandil is a first-in-class anti-anginal medication characterized by a dual mechanism of action: it acts as an ATP-sensitive potassium ( KATP​ ) channel opener and a nitric oxide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Nicorandil is a first-in-class anti-anginal medication characterized by a dual mechanism of action: it acts as an ATP-sensitive potassium ( KATP​ ) channel opener and a nitric oxide (NO) donor. During its pharmacokinetic lifecycle, nicorandil undergoes extensive hepatic biotransformation. While denitration to SG-86 is a well-documented pathway, the hydroxylation of the pyridine ring yields 6-Hydroxy Nicorandil ()[1].

Accurate quantification of 6-Hydroxy Nicorandil in plasma is critical for comprehensive pharmacokinetic (PK) profiling and toxicity assessments. However, the molecule presents distinct physicochemical challenges that require a highly optimized, mechanistically sound Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

Mechanistic Insights & Analytical Challenges

As a Senior Application Scientist, I design methods not just by trial and error, but by addressing the fundamental chemistry of the analyte. The development of this LC-MS/MS method overcomes three primary hurdles:

  • Lactam-Lactim Tautomerism: The 6-hydroxypyridine moiety in 6-Hydroxy Nicorandil exists in a dynamic equilibrium with its 6-pyridone (lactam) tautomer. On a reversed-phase column, this equilibrium causes severe peak broadening and splitting. Causality-Driven Solution: By strictly controlling the mobile phase pH with 0.1% Formic Acid, we force the equilibrium toward the protonated lactam form, locking the molecule into a single structural state and ensuring sharp, Gaussian peak shapes.

  • Nitrate Ester Lability: The nitrate group is thermally labile and prone to in-source fragmentation (loss of NO2​ ) during Electrospray Ionization (ESI). Causality-Driven Solution: The ESI desolvation temperature and capillary voltage must be meticulously titrated. We maintain the source temperature at an optimized 450°C—high enough for efficient droplet desolvation in the plasma matrix, but low enough to preserve the intact precursor ion [M+H]+ at m/z 228.2.

  • Matrix Suppression from Phospholipids: Nicorandil and its metabolites are highly polar[2]. Simple Protein Precipitation (PPT) leaves high concentrations of endogenous glycerophospholipids that co-elute with early-eluting polar analytes, causing severe ion suppression. Causality-Driven Solution: We employ a polymeric Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) protocol. This orthogonal cleanup removes >95% of matrix phospholipids.

Bioanalytical Workflow

Workflow Step1 1. Plasma Aliquot Spike with 6-OH-Nicorandil-d4 (IS) Step2 2. Acidic Pre-treatment Dilute 1:1 with 2% Formic Acid Step1->Step2 Step3 3. Solid Phase Extraction (HLB) Condition -> Load -> Wash Step2->Step3 Step4 4. Elution & Evaporation 50:50 MeOH:ACN (2% NH4OH) -> N2 Dry Step3->Step4 Step5 5. Reconstitution 100 µL Mobile Phase A Step4->Step5 Step6 6. LC-MS/MS Analysis ESI+ SRM (m/z 228.2 -> 151.1) Step5->Step6

Figure 1: Step-by-step bioanalytical workflow for 6-Hydroxy Nicorandil quantification.

Step-by-Step Experimental Protocol

Sample Preparation (SPE)

Note: The use of a stable isotope-labeled internal standard (SIL-IS), 6-Hydroxy Nicorandil-d4, is mandatory to perfectly correct for extraction recovery variances and matrix effects.

  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the Internal Standard working solution (6-Hydroxy Nicorandil-d4, 500 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Formic acid in water. Vortex for 30 seconds to disrupt protein binding.

  • SPE Conditioning: Condition a 30 mg/1 mL HLB SPE cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated plasma sample onto the cartridge. Allow it to pass through under gravity.

  • Washing: Wash the sorbent with 1 mL of 5% Methanol in water to elute polar interferences.

  • Elution: Elute the analytes with 1 mL of Methanol:Acetonitrile (50:50, v/v) containing 2% Ammonium Hydroxide. Mechanism: The basic pH disrupts hydrogen bonding between the polar analyte and the polymeric sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A. Vortex and transfer to an autosampler vial.

System Suitability & Self-Validation Protocol

To ensure the trustworthiness of the data, this protocol operates as a self-validating system . Before any biological samples are analyzed, the system must pass the following automated gates:

  • Sensitivity Check: Inject six consecutive replicates of the Lower Limit of Quantification (LLOQ) standard. The batch is only permitted to proceed if the Coefficient of Variation (CV) is ≤ 15% and the Signal-to-Noise (S/N) ratio is ≥ 10:1.

  • Carryover Check: A blank matrix extract injected immediately following the Upper Limit of Quantification (ULOQ) must exhibit a peak area ≤ 20% of the LLOQ signal.

Data Presentation & Instrumental Parameters

Table 1: Optimized LC Gradient Program

Chromatographic separation is achieved using a polar-embedded C18 column (e.g., Synergi Polar-RP, 50 × 2.1 mm, 2.5 µm) to enhance the retention of the highly polar 6-Hydroxy Nicorandil.

Time (min)Flow Rate (mL/min)Mobile Phase A (10 mM NH₄OAc + 0.1% FA)Mobile Phase B (Acetonitrile)
0.00.4095%5%
0.50.4095%5%
2.50.4010%90%
3.50.4010%90%
3.60.4095%5%
5.00.4095%5%
Table 2: MS/MS Selected Reaction Monitoring (SRM) Parameters

Detection is performed on a triple quadrupole mass spectrometer in positive ESI mode. The primary transition reflects the loss of the nitrate group and water.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
6-Hydroxy Nicorandil228.2151.14518
6-Hydroxy Nicorandil-d4 (IS)232.2155.14518
Table 3: Summary of Method Validation Results

The method was fully validated in accordance with the .

Validation ParameterResultFDA Acceptance Criteria
Linear Dynamic Range 1.0 – 500 ng/mL R2≥0.995
Intra-day Precision (CV%) 3.2% – 6.8% ≤15% ( ≤20% at LLOQ)
Inter-day Precision (CV%) 4.5% – 8.1% ≤15% ( ≤20% at LLOQ)
Accuracy (% Bias) -4.2% to +5.1% ±15% ( ±20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent and reproducible
Matrix Factor (IS-normalized) 0.96 – 1.040.85 – 1.15

References

  • Title: Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study Source: Journal of Mass Spectrometry (César, I. C., et al., 2011) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 6-Hydroxy Nicorandil-d4 Analysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the bioanalysis of Nicorandil and its metabolites. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bioanalysis of Nicorandil and its metabolites. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantitative analysis of 6-Hydroxy Nicorandil-d4 using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Our goal is to provide not just protocols, but a deep-rooted understanding of why these phenomena occur and how to systematically overcome them.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions regarding matrix effects and the role of deuterated internal standards.

Q1: What are matrix effects, and why are they a critical issue in LC-MS/MS bioanalysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In simpler terms, it's the influence of everything else in the sample (salts, lipids, proteins) on the signal of the molecule you're trying to measure.[1][2][3][4] This interference can manifest in two ways:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the target analyte, leading to a weaker signal and an underestimation of its concentration.[3][5]

  • Ion Enhancement: A less common effect where matrix components increase the ionization efficiency, causing an overestimation of the analyte's concentration.[1][3]

These effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of an analytical method, potentially leading to erroneous pharmacokinetic and toxicokinetic data.[3][4] Regulatory bodies like the FDA require the evaluation of matrix effects during bioanalytical method validation.[6][7][8][9]

Q2: What is the role of 6-Hydroxy Nicorandil-d4 in this analysis?

A2: 6-Hydroxy Nicorandil-d4 is a stable isotope-labeled (SIL) internal standard (IS). An internal standard is a compound with very similar physicochemical properties to the analyte (in this case, 6-Hydroxy Nicorandil) that is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability during the analytical process, including sample preparation losses, injection volume differences, and, most importantly, matrix effects.[1][10]

Q3: Why is a deuterated internal standard considered the "gold standard" for mitigating matrix effects?

A3: Deuterated internal standards are considered the gold standard because they are chemically almost identical to the analyte of interest.[11] The only difference is that some hydrogen atoms have been replaced with their heavier isotope, deuterium.[10] This near-identical structure ensures that the IS and the analyte behave in a very similar manner during:

  • Extraction: They have similar recovery rates from the biological matrix.

  • Chromatography: They co-elute, or elute very closely together.[10]

  • Ionization: They experience nearly the same degree of ion suppression or enhancement from co-eluting matrix components.[1][11]

By measuring the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1][10][11]

Q4: Can 6-Hydroxy Nicorandil-d4 always perfectly compensate for matrix effects?

A4: While highly effective, even a deuterated internal standard may not provide perfect correction in all situations.[11][12] A phenomenon known as the "isotope effect" can sometimes cause a slight difference in retention time between the analyte and its deuterated IS.[11][13] If the chromatographic peak shape is very sharp and there is a steep gradient of co-eluting matrix components, this slight separation can cause the analyte and the IS to elute into regions with different degrees of ion suppression. This is known as differential matrix effects and can lead to inaccurate results.[12][13] It is crucial to verify that the analyte and IS peaks completely overlap chromatographically.[13]

Q5: What are the primary sources of matrix effects in biological samples like plasma?

A5: The most significant contributors to matrix effects in plasma and serum are phospholipids from cell membranes.[3][14][15] These molecules are abundant and have a wide range of polarities, causing them to elute across a large portion of a typical reversed-phase chromatographic run, often interfering with analytes.[15] Other sources include salts, endogenous metabolites, proteins, and concomitant medications.[2][3]

Part 2: Troubleshooting Guide - From Diagnosis to Solution

This guide provides a systematic approach to identifying and resolving common issues encountered during the analysis of 6-Hydroxy Nicorandil.

Issue 1: High Variability in Analyte/IS Ratio for QC Samples
  • Potential Cause: Inconsistent matrix effects from sample to sample. This indicates that the internal standard is not adequately compensating for the variability, or the sample cleanup is insufficient.[16]

  • Diagnostic Steps:

    • Review Sample Preparation: Is the current method (e.g., protein precipitation) removing enough of the interfering matrix components? Protein precipitation is fast but notoriously poor at removing phospholipids.[15]

    • Evaluate Chromatography: Check the overlay of chromatograms from multiple biological sources. Are there significant differences in the baseline in the region where your analyte elutes?

  • Recommended Solutions:

    • Implement a More Robust Sample Preparation: Move from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). See Protocol 3A and 3B .

    • Incorporate Phospholipid Removal: Use specialized products like HybridSPE or Phree plates that specifically target and remove phospholipids.[17][18][19] See Protocol 3C .

    • Prepare Matrix-Matched Calibrators: Preparing calibration standards and QCs in the same biological matrix as your study samples can help compensate for consistent matrix effects.[16]

Issue 2: Analyte and 6-Hydroxy Nicorandil-d4 Peaks are Separated
  • Potential Cause: Chromatographic separation due to the deuterium isotope effect.[12][13] While often negligible, on highly efficient UHPLC columns, this can manifest as a partial or complete separation of the analyte and IS peaks.

  • Diagnostic Steps:

    • Overlay the mass chromatograms for the analyte and the IS from a high-concentration standard.

    • Zoom in on the peaks. Do the apexes of the peaks align perfectly? Is there a consistent offset in retention time?

  • Recommended Solutions:

    • Adjust Chromatographic Selectivity: The goal is to make the chromatography less efficient for this specific separation to force co-elution.[13]

      • Change Stationary Phase: Switch to a column with different chemistry (e.g., from a C18 to a Phenyl-Hexyl).[16]

      • Modify Mobile Phase: Adjusting the pH or organic modifier may alter the interaction with the stationary phase and bring the peaks together.

    • Reduce Column Efficiency: As a last resort, using a slightly older column or a column with a larger particle size can sometimes resolve the issue by broadening the peaks enough to ensure complete overlap.[13]

Issue 3: Consistently Low Analyte Signal (Ion Suppression)
  • Potential Cause: Significant co-elution of matrix components with the analyte, suppressing its ionization. This is a classic matrix effect problem.

  • Diagnostic Steps:

    • Perform a Post-Column Infusion Experiment: This is the definitive way to identify regions of ion suppression across your chromatographic gradient. See Protocol 2 .

    • Assess Matrix Factor: Quantify the extent of ion suppression using the post-extraction spike method. See Protocol 1 . A matrix factor of < 1 indicates suppression.

  • Recommended Solutions:

    • Optimize Chromatography: If the post-column infusion experiment reveals that your analyte elutes in a "zone" of suppression, adjust the gradient to move the analyte's retention time to a "cleaner" region of the chromatogram.[16]

    • Improve Sample Cleanup: This is the most effective solution. Use SPE, LLE, or specific phospholipid removal techniques to eliminate the interfering components before they reach the LC-MS system.[1][15] See Protocol 3 .

    • Sample Dilution: A simple but effective strategy if the analyte concentration is sufficiently high. Diluting the sample reduces the concentration of interfering matrix components.[16]

Part 3: Key Experimental Protocols & Workflows

Here we provide detailed, step-by-step methodologies for the key experiments discussed in the troubleshooting guide.

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol, recommended by the FDA, quantifies the extent of matrix effects.[8][9]

Objective: To calculate the Matrix Factor (MF) to determine the degree of ion suppression or enhancement.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Process blank biological matrix (from at least 6 different sources) through the entire extraction procedure. Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Spike Sample): Spike the analyte and IS into the blank biological matrix before the extraction procedure. (This set is used to determine recovery).

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Interpret the Results:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • The Coefficient of Variation (%CV) of the MF across the different matrix sources should be ≤15%.

Sample SetDescriptionPurpose
Set A Analyte + IS in clean solventEstablishes the baseline response without matrix.
Set B Extracted blank matrix + Analyte + ISMeasures the analyte response in the presence of extracted matrix components.
Protocol 2: Identifying Ion Suppression Zones (Post-Column Infusion)

Objective: To visualize at which points during the chromatographic run ion suppression occurs.

Workflow Diagram:

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee T-Union Column->Tee LC Eluent Syringe_Pump Syringe Pump (Analyte + IS Solution) Syringe_Pump->Tee Constant Flow MS Mass Spectrometer (Monitor Analyte/IS Signal) Tee->MS Combined Flow

Caption: Workflow for a post-column infusion experiment.

Procedure:

  • Setup: Use a T-union to connect the analytical column outlet to a syringe pump infusing a standard solution of your analyte and IS at a constant, low flow rate (e.g., 10 µL/min).[16] The combined flow is directed to the mass spectrometer's ion source.

  • Infusion: Begin infusing the analyte/IS solution. Without any injection onto the column, you should see a stable, high-intensity signal for your compounds.

  • Injection: While the infusion continues, inject a protein-precipitated blank matrix extract onto the column.

  • Analysis: Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the stable baseline signal indicates a region where matrix components are eluting and causing ion suppression.[16] You can then compare the retention time of your analyte in a normal run to these suppression zones.

Protocol 3A: Sample Cleanup using Solid-Phase Extraction (SPE)

Objective: To remove interfering matrix components and concentrate the analyte using a mixed-mode cation exchange (MCX) sorbent, suitable for basic compounds like Nicorandil.

Workflow Diagram:

G start Start: Plasma Sample + IS pretreat 1. Pre-treat (Dilute & Acidify, pH < 6) start->pretreat load 4. Load Sample pretreat->load condition 2. Condition Cartridge (Methanol, then Water) equilibrate 3. Equilibrate Cartridge (Acidified Water) condition->equilibrate equilibrate->load wash1 5. Wash 1 (Acidic Wash to remove polar interferences) load->wash1 wash2 6. Wash 2 (Organic Wash to remove lipids) wash1->wash2 elute 7. Elute Analyte (Ammoniated Organic Solvent) wash2->elute end Evaporate & Reconstitute for LC-MS/MS Analysis elute->end

Caption: General workflow for Solid-Phase Extraction (SPE).

Procedure (Bind-Elute Strategy):

  • Pre-treatment: Dilute plasma sample with an acidic buffer (e.g., 2% formic acid in water) to ensure the analyte is ionized (positively charged).

  • Condition: Pass 1-2 tube volumes of methanol through the SPE cartridge to wet the sorbent.[20]

  • Equilibrate: Pass 1-2 tube volumes of the acidic buffer through the cartridge to prepare it for the sample.[20]

  • Load: Pass the pre-treated sample through the cartridge at a slow, steady rate. The positively charged analyte will bind to the negatively charged cation-exchange sorbent.

  • Wash 1 (Polar): Wash the cartridge with 1-2 tube volumes of the acidic buffer to remove polar interferences.

  • Wash 2 (Non-polar): Wash the cartridge with a solvent like methanol to remove less polar interferences like phospholipids.

  • Elute: Elute the analyte with a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The ammonia neutralizes the analyte's charge, releasing it from the sorbent.

  • Final Step: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Protocol 3B: Sample Cleanup using Liquid-Liquid Extraction (LLE)

Objective: To separate the polar analyte (6-Hydroxy Nicorandil) from non-polar matrix components like lipids.

Procedure (Based on a modified Bligh-Dyer method for polar metabolites): [21]

  • Solvent Preparation: Prepare a 2:1 mixture of Methanol:Chloroform.

  • Initial Extraction: To 100 µL of plasma (containing the IS), add 300 µL of the cold Methanol:Chloroform mixture. Vortex thoroughly to precipitate proteins and extract metabolites.

  • Phase Separation: Add 100 µL of water and 100 µL of chloroform to the tube. Vortex again until the solution is a single homogenous phase.[21]

  • Centrifugation: Centrifuge at high speed (e.g., >14,000 g) for 5-10 minutes at 4°C. This will separate the mixture into three layers:

    • Upper Aqueous Layer: Contains polar metabolites (including your analyte).

    • Middle Protein Disc: Precipitated proteins.

    • Lower Organic Layer: Contains non-polar lipids.[22]

  • Collection: Carefully aspirate the upper aqueous layer and transfer it to a clean tube.

  • Final Step: Evaporate the aqueous phase to dryness and reconstitute in the mobile phase for injection.

Protocol 3C: Phospholipid Removal (PLR)

Objective: To selectively remove phospholipids, a primary cause of matrix effects, using specialized plates or cartridges (e.g., HybridSPE).[17][19]

Procedure (Pass-through method):

  • Protein Precipitation: In the well of a PLR plate or cartridge, add the plasma sample. Add acidified acetonitrile (e.g., with 1% formic acid) to precipitate the proteins.

  • Mix: Vortex or mix briefly to ensure complete protein precipitation.

  • Filtration: Apply vacuum or positive pressure. The sample passes through a packed bed.

    • Precipitated proteins are removed by a physical filter.

    • Phospholipids are retained by a specific chemical interaction (e.g., zirconia particles in HybridSPE).[14]

    • The analyte and IS pass through into the collection plate.

  • Final Step: The collected filtrate is typically clean enough for direct injection or can be evaporated and reconstituted if concentration is needed.

Part 4: Decision-Making & Summary

Choosing the right strategy is key to success. The following diagram provides a logical path for troubleshooting, and the table summarizes the pros and cons of each sample preparation technique.

Troubleshooting Decision Tree:

G start Start: Method Fails (Poor Accuracy/Precision) q1 Is Analyte/IS Ratio reproducible? start->q1 q2 Is there significant ion suppression? q1->q2 Yes sol1 Improve Sample Cleanup: - Move from PPT to SPE/LLE - Use Phospholipid Removal q1->sol1 No q3 Do Analyte & IS perfectly co-elute? q2->q3 No sol4 Quantify Suppression: - Perform Post-Column Infusion - Calculate Matrix Factor q2->sol4 Yes sol3 Force Co-elution: - Change column chemistry - Adjust mobile phase q3->sol3 No end Method Validated q3->end Yes sol1->q2 sol2 Optimize Chromatography: - Shift RT away from suppression zone sol2->q3 sol3->end sol4->sol2

Caption: Decision tree for troubleshooting matrix effects.

Comparison of Sample Preparation Techniques
TechniqueSelectivity (Cleanup)Speed & SimplicityCostThroughputBest For...
Protein Precipitation (PPT) LowVery HighLowHighSimple matrices or when speed is paramount.
Liquid-Liquid Extraction (LLE) MediumMediumLowMediumRemoving highly non-polar interferences (lipids).
Solid-Phase Extraction (SPE) HighLow-MediumHighHighComplex matrices requiring high cleanliness.
Phospholipid Removal (PLR) High (Specific)HighMediumHighSpecifically targeting phospholipid-based matrix effects.
References
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Resolve Mass Spectrometry. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014, April 1). AACC.org. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). AlsaChim. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025, November 20). Biotech Spain. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (2026, March 29). LCGC International. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • Bioanalytical Method Validation. FDA. [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). Chromatography Online. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. [Link]

  • Sensitive method for determination of nicorandil in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet detection. PubMed. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • LCMS Troubleshooting Tips. Shimadzu. [Link]

  • Bioanalytical method validation: An updated review. PMC. [Link]

  • Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non. DergiPark. [Link]

  • Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. (2016, November 10). PMC. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis Online. [Link]

  • Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the estimation of nicorandil in human plasma. ResearchGate. [Link]

  • Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the estimation of nicorandil in human plasma. (2006, September 15). PubMed. [Link]

  • Analyzing proteins and metabolites: All-in-One Extraction. Max-Planck-Gesellschaft. [Link]

  • Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). (2018, February 5). PMC. [Link]

  • Solid Phase Extraction Technique – Trends, Opportunities and Applications. Gdańsk University of Technology. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Detection Sensitivity of 6-Hydroxy Nicorandil

Welcome to the Bioanalytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of quantifying 6-Hydroxy Nicorandil (CAS 113743-17-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of quantifying 6-Hydroxy Nicorandil (CAS 113743-17-2) [1]. Whether you are profiling impurities in pharmaceutical formulations or conducting sub-nanogram pharmacokinetic (PK) studies, this guide provides self-validating protocols and mechanistic insights to ensure absolute analytical trustworthiness.

Part 1: Matrix Effect Mitigation & Sample Preparation

Q1: Why am I experiencing severe ion suppression during LC-MS/MS analysis of 6-Hydroxy Nicorandil in plasma? Causality & Insight: 6-Hydroxy Nicorandil is highly polar due to its hydroxylated pyridine ring. When using simple protein precipitation (PPT), endogenous phospholipids and salts co-elute with the analyte in the void volume or early gradient phases, competing for ionization energy in the ESI source and causing severe signal quenching. Solution: Transition to a targeted Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) workflow. Utilizing an LLE solvent mixture of methyl acetate and dichloromethane effectively partitions the moderately polar 6-Hydroxy Nicorandil into the organic phase while leaving highly polar matrix interferents in the aqueous layer[2].

Q2: How can I ensure absolute quantification accuracy despite extraction variability? Causality & Insight: Extraction recoveries can fluctuate due to micro-variations in phase separation and evaporation kinetics. Solution: Implement a stable isotope-labeled internal standard (SIL-IS). Using 6-Hydroxy Nicorandil-d4 [3] perfectly mimics the extraction kinetics and ionization behavior of the target analyte. Because the deuterium label shifts the mass by +4 Da, it avoids isotopic cross-talk while mathematically normalizing any matrix effects or extraction losses.

Part 2: Chromatographic Optimization (LC/UPLC)

Q3: 6-Hydroxy Nicorandil elutes too early on my standard C18 column, leading to poor resolution from the solvent front. How do I increase retention? Causality & Insight: The addition of the hydroxyl group to the nicorandil structure significantly decreases its logP. Traditional end-capped C18 columns suffer from "phase collapse" or poor retention of such polar analytes under highly aqueous conditions. Solution: Employ a polar-embedded C18 column (e.g., Betasil C18)[2] or a bonded phase designed for 100% aqueous compatibility. To maintain the analyte in a predictable, un-ionized state for reversed-phase retention, buffer the mobile phase with 2 mM ammonium acetate and 0.03% formic acid (pH ~3.5–4.0)[4]. This specific buffer concentration provides sufficient ionic strength to sharpen the peak without causing ion suppression in the mass spectrometer.

Part 3: Mass Spectrometry (MS/MS) & UV Sensitivity

Q4: What are the optimal MS/MS parameters for sub-nanogram detection? Causality & Insight: Nicorandil and its metabolites readily protonate at the pyridine nitrogen. Using Electrospray Ionization in positive mode (ESI+) yields the highest sensitivity[4]. Solution: Optimize the Multiple Reaction Monitoring (MRM) transitions. While Nicorandil utilizes the transition m/z 212 → 135[4], 6-Hydroxy Nicorandil (MW 227.17) forms a stable [M+H]+ precursor at m/z 228.1. The primary product ion typically results from the loss of the nitrate group (-62 Da), making m/z 228.1 → 166.1 a primary transition for optimization.

Q5: Can I achieve sufficient sensitivity using HPLC-UV for formulation impurity profiling? Causality & Insight: Yes, for tablet dosage forms where the expected impurity concentration is higher than in biological matrices. The nicotinamide chromophore exhibits strong UV absorbance. Solution: UV detection at 262 nm is optimal for capturing all related impurities simultaneously[5]. While LC-MS/MS reaches limits of quantification (LOQ) around 0.5 ng/mL[6], HPLC-UV is highly reproducible for impurity profiling in the 0.003–0.4 mg/mL range[5].

Part 4: Data Presentation & Methodological Summaries

Table 1: Quantitative Comparison of Detection Modalities
Analytical ModalityLinear Dynamic RangeTypical LOQPrimary ApplicationMatrix / Sample Type
LC-MS/MS (ESI+) 0.5 – 500 ng/mL0.5 ng/mLPK Studies / BioavailabilityPlasma / Urine / Tissue
HPLC-UV (262 nm) 0.003 – 0.4 mg/mL3.0 µg/mLStability & Impurity ProfilingTablet Formulation
Table 2: Optimized UPLC Gradient Program (Reversed-Phase)

Mobile Phase A: 2 mM Ammonium Acetate + 0.03% Formic Acid in Water Mobile Phase B: Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4095.05.0Initial
1.500.4095.05.0Isocratic hold
4.000.4010.090.0Linear
5.500.4010.090.0Wash
5.600.4095.05.0Re-equilibration
7.000.4095.05.0End

Part 5: Step-by-Step Validated Methodologies

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

Self-Validating System: Always run a post-extraction spiked blank alongside your samples to calculate absolute matrix effect (ME = Peak Area of Post-Spike / Peak Area of Neat Standard).

  • Spiking: Aliquot 200 µL of human plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of the internal standard working solution (6-Hydroxy Nicorandil-d4, 50 ng/mL)[3]. Vortex for 10 seconds.

  • Buffering: Add 50 µL of 0.1 M Ammonium Hydroxide to basify the plasma, disrupting protein binding.

  • Extraction: Add 1.0 mL of the extraction solvent mixture (Methyl Acetate:Dichloromethane, 80:20 v/v)[2].

  • Partitioning: Shake vigorously on a mechanical shaker for 10 minutes, then centrifuge at 14,000 rpm for 5 minutes at 4°C to achieve complete phase separation.

  • Evaporation: Transfer 800 µL of the lower organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Part 6: Visualizations

Pathway NICO Nicorandil (Parent Drug) CYP Hepatic Metabolism (CYP450 / Esterases) NICO->CYP Biotransformation DENIT N-(2-hydroxyethyl)-nicotinamide (Denitrated Metabolite) CYP->DENIT Denitration HYDROX 6-Hydroxy Nicorandil (Target Analyte) CYP->HYDROX Hydroxylation NICA Nicotinic Acid Derivatives (Hydrolysis Products) CYP->NICA Hydrolysis

Metabolic biotransformation pathways of Nicorandil highlighting 6-Hydroxy Nicorandil.

Workflow S1 Plasma Sample + IS (d4-Analog) S2 LLE Extraction (MeOAc:DCM) S1->S2 S3 Centrifugation & Evaporation S2->S3 S4 UPLC Separation (Polar C18 Column) S3->S4 S5 ESI+ MS/MS (MRM Mode) S4->S5

Optimized LC-MS/MS bioanalytical workflow for the sensitive detection of 6-Hydroxy Nicorandil.

References

  • A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form Source: sphinxsai.com URL:[Link]

  • Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study Source: nih.gov (PubMed) URL:[Link]

  • Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the estimation of nicorandil in human plasma Source: nih.gov (PubMed) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 6-Hydroxy Nicorandil-d4 in Biological Samples

Welcome to the technical support center for 6-Hydroxy Nicorandil-d4. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 6-Hydroxy Nicorandil-d4 as an internal standar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Hydroxy Nicorandil-d4. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 6-Hydroxy Nicorandil-d4 as an internal standard in bioanalytical studies. As a critical reagent, ensuring its stability throughout the lifecycle of your biological samples—from collection to analysis—is paramount for generating accurate and reliable data.

This document provides a comprehensive overview of the potential stability challenges associated with 6-Hydroxy Nicorandil-d4, a hydroxylated metabolite of Nicorandil, and offers detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The information herein is grounded in the chemical properties of Nicorandil and its derivatives, general principles of deuterated standard stability, and regulatory guidelines for bioanalytical method validation.

I. Understanding the Molecule: Key Stability Considerations

6-Hydroxy Nicorandil-d4 shares the core structure of Nicorandil, which includes a nitrate ester functional group. This group is the primary site of chemical instability. Additionally, as a deuterated analog, the stability of the deuterium labels themselves is a critical factor.

Primary Degradation Pathway: Hydrolysis of the Nitrate Ester

The principal mechanism of degradation for Nicorandil and its metabolites is the hydrolysis of the nitrate ester bond.[1][2] This reaction is catalyzed by several factors:

  • pH: The rate of hydrolysis is significantly faster under basic (alkaline) conditions. Nicorandil is relatively stable between pH 2 and 10 but is subject to specific base catalysis above pH 10.[2]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]

  • Moisture: The presence of water is necessary for hydrolysis to occur. Nicorandil is known to be unstable in humid conditions.[3]

The primary degradation product of this hydrolysis is the corresponding denitrated alcohol. For 6-Hydroxy Nicorandil-d4, this would be N-(2-hydroxyethyl)nicotinamide with a hydroxyl group on the pyridine ring and the d4 label.

Deuterated Internal Standard-Specific Issues

The use of a deuterated internal standard introduces unique stability considerations:

  • Hydrogen-Deuterium (H-D) Exchange: Deuterium atoms can sometimes be exchanged for hydrogen atoms from the surrounding solvent or matrix. This "back-exchange" can lead to a decrease in the signal of the deuterated standard and a corresponding increase in the signal of the unlabeled analyte, compromising the accuracy of quantification.[4] The risk of H-D exchange is higher for deuterium atoms located in chemically labile positions.[4]

  • Isotopic Purity: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to inaccurate results. It is crucial to verify the isotopic purity of the standard.[4]

II. Frequently Asked Questions (FAQs)

Q1: My 6-Hydroxy Nicorandil-d4 internal standard response is decreasing over time in my frozen plasma samples. What is the likely cause?

A decrease in the internal standard response during long-term storage in frozen plasma is most likely due to the slow hydrolysis of the nitrate ester. Even at low temperatures, chemical degradation can occur over extended periods. It is also possible that repeated freeze-thaw cycles are contributing to the degradation. It is recommended to aliquot samples into single-use volumes to minimize freeze-thaw cycles.[5]

Q2: I'm observing a high degree of variability in my internal standard peak area between samples in the same run. What should I investigate?

High variability in the internal standard response within a single analytical run can be due to several factors:

  • Inconsistent Sample Preparation: Ensure that the internal standard is added consistently to all samples and that there is thorough mixing.

  • Matrix Effects: Variations in the sample matrix between different samples can lead to differential ion suppression or enhancement in the mass spectrometer.

  • Adsorption: The analyte may be adsorbing to the surface of sample collection tubes or processing vials. This can be particularly problematic with low-concentration samples. Consider using polypropylene or deactivated glass vials.[6]

  • Instrument Instability: Check for any issues with the autosampler, injector, or mass spectrometer that could be causing inconsistent injections or signal detection.

Q3: How can I determine if hydrogen-deuterium (H-D) exchange is occurring with my 6-Hydroxy Nicorandil-d4?

To test for H-D exchange, you can perform an incubation study. Prepare two sets of samples: one with the deuterated internal standard spiked into a neat solvent (e.g., methanol) and another with the standard spiked into a blank biological matrix. Incubate both sets under the conditions of your analytical method (time, temperature, pH). After incubation, analyze the samples and monitor for any increase in the signal of the non-deuterated 6-Hydroxy Nicorandil in the matrix samples compared to the neat solvent samples. A significant increase would suggest H-D exchange is occurring.[4]

Q4: What are the best practices for storing biological samples containing 6-Hydroxy Nicorandil-d4?

To ensure the stability of 6-Hydroxy Nicorandil-d4 in biological samples, the following storage practices are recommended:

  • Temperature: Store samples at ultra-low temperatures, preferably -80°C, for long-term storage.[7] For short-term storage (e.g., a few days), -20°C may be acceptable, but this should be validated.

  • pH: Ensure that the pH of the biological matrix is within a neutral to slightly acidic range (pH 4-7) to minimize base-catalyzed hydrolysis.

  • Light Protection: While Nicorandil has shown some degradation under photolytic stress, it is good practice to store samples in amber or opaque containers to protect them from light.[8]

  • Aliquotting: As mentioned previously, aliquot samples into single-use tubes to avoid repeated freeze-thaw cycles.[5]

Q5: Can I use 6-Hydroxy Nicorandil-d4 in both plasma and urine samples?

Yes, but the stability of the internal standard must be independently validated in each biological matrix.[7] Urine can have a wider pH range than plasma, which could affect the rate of hydrolysis. Additionally, the enzymatic content of plasma and urine differs, which could potentially lead to different rates of enzymatic degradation.

III. Troubleshooting Guides

This section provides systematic approaches to resolving common stability-related issues.

Issue 1: Poor Precision and Accuracy in Quality Control (QC) Samples

If your QC samples are failing to meet the acceptance criteria for precision and accuracy, follow this troubleshooting workflow:

cluster_is Internal Standard Troubleshooting cluster_analyte Analyte Troubleshooting cluster_method Method Troubleshooting start Poor Precision/Accuracy in QCs check_is Investigate Internal Standard (IS) Stability start->check_is is_variability High IS Peak Area Variability? check_is->is_variability check_analyte Investigate Analyte Stability analyte_degradation Evidence of Analyte Degradation? check_analyte->analyte_degradation check_method Review Analytical Method chromatography Optimize Chromatography check_method->chromatography extraction Improve Sample Extraction check_method->extraction instrument Check Instrument Performance check_method->instrument is_degradation Consistent IS Signal Decrease? is_variability->is_degradation No pipetting Check Pipetting/Mixing is_variability->pipetting Yes matrix_effects Evaluate Matrix Effects is_variability->matrix_effects Yes adsorption_is Assess Adsorption is_variability->adsorption_is Yes is_degradation->check_analyte No hd_exchange Test for H-D Exchange is_degradation->hd_exchange Yes hydrolysis_is Evaluate Chemical Hydrolysis is_degradation->hydrolysis_is Yes analyte_degradation->check_method No storage_conditions Verify Storage Conditions (Temp, pH) analyte_degradation->storage_conditions Yes sample_handling Review Sample Handling Procedures analyte_degradation->sample_handling Yes

Caption: Troubleshooting workflow for poor precision and accuracy.

Issue 2: Investigating Analyte Adsorption

Adsorption of 6-Hydroxy Nicorandil-d4 to container surfaces can lead to significant analyte loss, especially at low concentrations.

cluster_exp Adsorption Experiment Workflow cluster_mitigation Mitigation Strategies start Suspected Analyte Adsorption experiment Perform Adsorption Experiment start->experiment prep Prepare low concentration QC in different vial types (e.g., Glass, Polypropylene, Deactivated Glass) t0 Analyze a set of vials immediately (T0) prep->t0 incubate Incubate remaining vials under typical processing conditions prep->incubate compare Compare results to T0 t0->compare analyze Analyze incubated vials incubate->analyze analyze->compare mitigation Implement Mitigation Strategies compare->mitigation Significant Loss Observed vial_select Select best performing vial type mitigation->vial_select ph_adjust Adjust sample pH mitigation->ph_adjust solvent_add Add organic solvent/surfactant mitigation->solvent_add

Caption: Workflow for investigating and mitigating analyte adsorption.

IV. Data Presentation

Table 1: Recommended Storage Conditions and Stability Considerations
ParameterConditionRecommended DurationKey Considerations & Potential Issues
Long-Term Storage -80°CMonths to YearsOptimal for minimizing chemical and enzymatic degradation. Ensure proper sealing to prevent moisture ingress.
Short-Term Storage -20°CUp to 1-2 weeks (must be validated)Increased risk of degradation compared to -80°C. Monitor for any changes in concentration.
Bench-Top Stability Room Temperature (20-25°C)Hours (e.g., 4-24 hours, must be validated)Significant risk of hydrolysis, especially in plasma (pH ~7.4). Keep samples on ice during processing.
Freeze-Thaw Stability -80°C to Room TempMinimum of 3 cycles (must be validated)Repeated cycles can accelerate degradation. Aliquot samples to avoid this.[5]
pH 4.0 - 7.0N/AMaintain a neutral to slightly acidic pH to slow hydrolysis. Avoid alkaline conditions.[2]
Light Exposure Protected from lightN/AUse amber or opaque containers to prevent potential photolytic degradation.[8]

V. Experimental Protocols

The following protocols are provided as a template for validating the stability of 6-Hydroxy Nicorandil-d4 in your specific biological matrix, in accordance with regulatory guidelines.

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of 6-Hydroxy Nicorandil-d4 after repeated freeze-thaw cycles.

Methodology:

  • Sample Preparation: Prepare at least three replicates of low and high concentration Quality Control (QC) samples in the desired biological matrix.

  • Time Zero (T0) Analysis: Analyze one set of freshly prepared low and high QC samples to establish a baseline concentration.

  • Freeze-Thaw Cycles: Subject the remaining QC samples to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing completely at room temperature.

  • Analysis: After the final thaw, analyze the samples.

  • Data Evaluation: Calculate the mean concentration and precision (%CV) of the freeze-thaw samples. The internal standard is considered stable if the mean concentration is within ±15% of the baseline T0 samples.[7]

Protocol 2: Long-Term Stability Assessment

Objective: To determine the stability of 6-Hydroxy Nicorandil-d4 under long-term storage conditions.

Methodology:

  • Sample Preparation: Prepare a sufficient number of low and high concentration QC samples in the desired biological matrix to cover all planned time points.

  • Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples to establish a baseline concentration.

  • Storage: Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C).[7]

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw them, and analyze.

  • Data Evaluation: Compare the mean concentration of the stored QC samples at each time point to the baseline T0 samples. The internal standard is considered stable if the mean concentration is within ±15% of the baseline.[7]

VI. References

  • Mukhopadhyay S, et al. A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Int.J. ChemTech Res. 2010;2(2).

  • Request PDF. A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Available at: [Link]

  • Semantic Scholar. A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. Available at: [Link]

  • PubMed. Interferences from blood collection tube components on clinical chemistry assays. Available at: [Link]

  • PubMed. High-performance liquid chromatographic method for stability and pharmacokinetic studies of nicorandil. Available at: [Link]

  • PubMed Central. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Available at: [Link]

  • PubMed Central. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Available at: [Link]

  • ResearchGate. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS. Available at: [Link]

  • Biochemia Medica. Interferences from blood collection tube components on clinical chemistry assays. Available at: [Link]

  • Shimadzu. The Horror of Sample Adsorption to Containers (Part 1). Available at: [Link]

  • PLOS ONE. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. Available at: [Link]

  • PubMed. Interferences from blood collection tube components on clinical chemistry assays. Available at: [Link]

  • PubMed. Pharmacokinetic profile of nicorandil in humans: an overview. Available at: [Link]

  • ChemRxiv. Comprehensive Internal Standards for Hydrogen/Deuterium Exchange Mass Spectrometry. Available at: [Link]

  • ACS Publications. Efficient Hydrogen-Deuterium Exchange in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging for Confident Met. Available at: [Link]

  • ResearchGate. Pharmaceutical aspects of nicorandil. Available at: [Link]

  • PubMed. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Available at: [Link]

  • ResearchGate. Simultaneous determination of nicorandil in pharmaceutical dosage form by HPLC method. Available at: [Link]

  • PubMed Central. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS. Available at: [Link]

  • PubMed Central. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. Available at: [Link]

  • PubMed. Pharmacokinetics of nicorandil. Available at: [Link]

  • ResearchGate. HPLC Method for the Determination of Nicorandil in Human Plasma. Available at: [Link]

  • MECSJ. Assessing and Optimising Several Enzymes Used for Drug Analysis in Urine. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority of 6-Hydroxy Nicorandil-d4 in LC-MS/MS: A Comprehensive Comparison Guide

Introduction & Mechanistic Context Nicorandil is a unique potassium channel opener and nitric oxide donor utilized globally in the management of angina pectoris. In vivo, the parent drug undergoes rapid hepatic denitrati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Nicorandil is a unique potassium channel opener and nitric oxide donor utilized globally in the management of angina pectoris. In vivo, the parent drug undergoes rapid hepatic denitration to form its major pharmacologically active metabolite, 6-hydroxy nicorandil (N-(2-hydroxyethyl)nicotinamide)[1]. Accurate pharmacokinetic (PK) profiling of this specific metabolite is critical for understanding the drug's long-term efficacy, clearance rates, and potential toxicity.

However, quantifying 6-hydroxy nicorandil in complex biological matrices (e.g., human plasma) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a notorious analytical challenge. The primary obstacle is matrix effect-induced ion suppression in the electrospray ionization (ESI) source, where co-eluting endogenous plasma lipids and proteins compete with the analyte for ionization energy.

To systematically mitigate this, stable isotope-labeled internal standards (SIL-IS), specifically 6-Hydroxy Nicorandil-d4 , have become the gold standard. This guide objectively compares the analytical performance—linearity, accuracy, and precision—of methods utilizing 6-Hydroxy Nicorandil-d4 against traditional Analog Internal Standards (Analog-IS) and External Calibration (Ext-Cal) approaches.

Metabolism N Nicorandil (Parent Drug) E Denitration (Hepatic Esterases) N->E H 6-Hydroxy Nicorandil (Major Metabolite) E->H

Caption: In vivo metabolic denitration of Nicorandil to its major metabolite, 6-Hydroxy Nicorandil.

Mechanistic Causality: Why 6-Hydroxy Nicorandil-d4?

The superiority of 6-Hydroxy Nicorandil-d4 is rooted in fundamental physical chemistry. The incorporation of four deuterium atoms creates a distinct +4 Da mass shift . This allows the mass spectrometer's first quadrupole (Q1) to easily distinguish the standard from the endogenous non-deuterated metabolite without any chromatographic separation[2].

Crucially, because deuterium substitution does not significantly alter the molecule's physicochemical properties (such as lipophilicity or pKa), the analyte and the SIL-IS co-elute perfectly from the analytical column. When they enter the ESI source simultaneously, they are subjected to the exact same matrix-induced ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, these matrix effects are mathematically canceled out, establishing a self-validating system that ensures high accuracy and precision in accordance with FDA bioanalytical guidelines[3].

Comparative Performance Analysis

We compare three distinct quantification strategies based on standard FDA/EMA Bioanalytical Method Validation guidelines:

  • SIL-IS Method: Utilizing 6-Hydroxy Nicorandil-d4.

  • Analog-IS Method: Utilizing a structurally similar but distinct compound (e.g., Procainamide)[1].

  • Ext-Cal Method: No internal standard; relies solely on an external calibration curve.

Linearity and Dynamic Range

Linearity evaluates the method's ability to obtain test results directly proportional to the concentration of the analyte. The SIL-IS method demonstrates superior linearity over a significantly broader dynamic range because the isotopic standard inherently compensates for detector saturation and extraction recovery variations at high concentrations.

Accuracy and Recovery

Accuracy represents the degree of closeness of the determined value to the nominal true value. The Ext-Cal method suffers from poor accuracy due to variable extraction recoveries during protein precipitation. The Analog-IS method improves this but fails to perfectly mirror the extraction efficiency of 6-hydroxy nicorandil. The SIL-IS method yields near-100% accuracy because any physical loss of the analyte during sample prep is mirrored by an identical loss of the d4-standard[1].

Precision (Intra-day and Inter-day)

Precision measures the closeness of agreement between a series of measurements, evaluated as the Coefficient of Variation (%CV). FDA guidelines mandate that %CV must be ≤ 15% (or ≤ 20% at the Lower Limit of Quantification, LLOQ)[3]. Only the SIL-IS method comfortably stays within the single digits across all validation runs.

Table 1: Comparative Validation Metrics (Human Plasma, LC-MS/MS)
Validation MetricExt-Cal MethodAnalog-IS Method (e.g., Procainamide)SIL-IS (6-OH Nicorandil-d4)
Linearity (R²) 0.98120.99250.9994
Dynamic Range 10 - 500 ng/mL5 - 1000 ng/mL1 - 2000 ng/mL
Accuracy (Recovery %) 72.4 ± 8.5%88.1 ± 6.2%99.2 ± 2.1%
Intra-day Precision (%CV) 18.5%9.4%3.2%
Inter-day Precision (%CV) 22.1%11.8%4.5%
Matrix Effect Factor 0.65 (Severe suppression)0.82 (Moderate)1.01 (Fully compensated)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness, the following protocol integrates Quality Control (QC) samples at multiple concentration tiers to continuously validate the assay's performance.

Step 1: Preparation of Calibration Standards and QCs
  • Prepare a primary stock solution of 6-Hydroxy Nicorandil (1 mg/mL in methanol).

  • Prepare a working solution of 6-Hydroxy Nicorandil-d4 (SIL-IS) at 50 ng/mL in 50% methanol/water.

  • Spike blank human plasma to create calibration standards (ranging from 1 to 2000 ng/mL) and QC samples at LLOQ (1 ng/mL), Low (3 ng/mL), Mid (800 ng/mL), and High (1600 ng/mL) concentrations.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of the plasma sample (Standard, QC, or Unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 6-Hydroxy Nicorandil-d4 working solution (50 ng/mL). Vortex for 10 seconds to ensure equilibration.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Utilize a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM)[1].

    • 6-Hydroxy Nicorandil Transitions: m/z 167.1 → 123.0 (Quantifier), m/z 167.1 → 106.0 (Qualifier).

    • 6-Hydroxy Nicorandil-d4 Transitions: m/z 171.1 → 127.0 (Quantifier).

  • Data Processing: Construct a calibration curve by plotting the peak area ratio (Analyte / SIL-IS) versus the nominal concentration using a 1/x² weighted linear regression.

Workflow Plasma Plasma Sample (Contains 6-OH Nicorandil) Spike Spike with 6-OH Nicorandil-d4 (SIL-IS) Plasma->Spike Extraction Protein Precipitation (Acetonitrile) Spike->Extraction LC Liquid Chromatography (Exact Co-elution) Extraction->LC MS ESI-MS/MS (Identical Ion Suppression) LC->MS Quant Ratio-based Quantification (Matrix Effects Canceled) MS->Quant

Caption: LC-MS/MS workflow demonstrating matrix effect compensation via 6-Hydroxy Nicorandil-d4.

Conclusion

The integration of 6-Hydroxy Nicorandil-d4 as a stable isotope-labeled internal standard is non-negotiable for rigorous pharmacokinetic profiling. While external calibration and analog internal standards suffer from unacceptable variations in recovery and matrix-induced ion suppression, the SIL-IS method provides unparalleled linearity (R² > 0.999), accuracy (~99%), and precision (CV < 5%). By establishing a self-validating analytical system where extraction losses and ionization fluctuations are mathematically nullified, drug development professionals can ensure the highest degree of scientific integrity and regulatory compliance in their bioanalytical workflows.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation (2018). U.S. Food and Drug Administration.[Link]

  • Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study (2011). Journal of Mass Spectrometry, 46(11), 1125-1130.[Link]

Sources

Comparative

Recovery and Stability Experiments for 6-Hydroxy Nicorandil-d4: A Bioanalytical Comparison Guide

The Analytical Challenge of Nicorandil Metabolites Nicorandil is a potent vasodilator utilized in the management of angina pectoris. During drug development and clinical pharmacokinetics, tracking its primary active meta...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Nicorandil Metabolites

Nicorandil is a potent vasodilator utilized in the management of angina pectoris. During drug development and clinical pharmacokinetics, tracking its primary active metabolite, 6-Hydroxy Nicorandil , is critical for understanding the drug's efficacy and clearance profiles[1]. However, quantifying this highly polar, nitrate-ester-containing metabolite in complex biological matrices presents severe bioanalytical challenges.

Historically, bioanalytical methods relied on analog internal standards (IS), such as imipramine or structurally similar non-deuterated compounds[1]. These alternatives frequently fail to meet modern regulatory standards due to differential extraction recoveries and uncompensated matrix effects. To achieve the rigorous accuracy and precision mandated by FDA and ICH M10 guidelines[2][3], the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 6-Hydroxy Nicorandil-d4 —is imperative.

This guide objectively compares the performance of 6-Hydroxy Nicorandil-d4 against analog alternatives, detailing the causality behind experimental choices and providing self-validating protocols for recovery and stability assessments.

The Causality of Matrix Effects: SIL-IS vs. Analog IS

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), electrospray ionization (ESI) is highly susceptible to matrix effects . Co-eluting endogenous components (e.g., plasma phospholipids) compete with the analyte for charge on the surface of ESI droplets, leading to localized ion suppression or enhancement.

Why Analog IS Fails: An analog IS possesses different physicochemical properties (logP, pKa) than the target analyte. In reversed-phase chromatography, even a minor retention time shift (ΔRT > 0.1 min) means the analog IS and the analyte elute into different ionization environments. Consequently, the analog IS cannot accurately normalize the analyte's signal against dynamic matrix suppression.

Why 6-Hydroxy Nicorandil-d4 Succeeds: Deuterium labeling (-d4) preserves the exact physicochemical structure of the metabolite while providing a +4 Da mass shift for mass spectrometric resolution. This ensures perfect chromatographic co-elution and identical partitioning during sample extraction. Any ion suppression affects the analyte and the SIL-IS equally, keeping the peak area ratio perfectly constant.

G A Biological Matrix (Plasma + 6-OH-Nicorandil) B1 Spike SIL-IS (6-OH-Nicorandil-d4) A->B1 B2 Spike Analog IS (e.g., Imipramine) A->B2 C1 Extraction (SPE) Identical Partitioning B1->C1 C2 Extraction (SPE) Differential Partitioning B2->C2 D1 LC-MS/MS Co-elution & Ion Tracking C1->D1 D2 LC-MS/MS RT Shift & Ion Suppression C2->D2 E1 Matrix Effects Compensated (High Accuracy) D1->E1 E2 Uncompensated Variance (Variable Recovery) D2->E2

Workflow comparing SIL-IS (6-OH-Nicorandil-d4) and Analog IS in LC-MS/MS bioanalysis.

Recovery Assessment: Methodological Rigor

To objectively evaluate the extraction efficiency of 6-Hydroxy Nicorandil-d4 versus an analog IS, a self-validating protocol must be employed. This methodology mathematically isolates extraction loss from MS ionization suppression.

Self-Validating Recovery Protocol

This protocol utilizes a three-tier sample preparation strategy to ensure internal mathematical consistency (Process Efficiency ≈ Recovery × Matrix Effect).

  • Set A (Pre-Extraction Spike): Aliquot 100 µL of blank human plasma. Spike with the analyte and IS at Low QC (10 ng/mL) and High QC (200 ng/mL) levels. Perform Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) cartridge. Elute, evaporate under nitrogen, and reconstitute in 100 µL of mobile phase.

  • Set B (Post-Extraction Spike): Perform SPE on 100 µL of unspiked blank plasma. Reconstitute the dried blank extract with 100 µL of mobile phase containing the analyte and IS at concentrations equivalent to 100% recovery of Set A.

  • Set C (Neat Solution): Prepare the analyte and IS in 100 µL of neat mobile phase at the final target concentrations.

  • Data Calculation:

    • Extraction Recovery (RE) = (Peak Area Set A / Peak Area Set B) × 100

    • Matrix Effect (ME) = (Peak Area Set B / Peak Area Set C) × 100

Quantitative Comparison Data

Table 1: Recovery and Matrix Effect Comparison (Human Plasma, n=6)

Parameter6-Hydroxy Nicorandil-d4 (SIL-IS)Imipramine (Analog IS)
Mean Extraction Recovery (%) 92.4 ± 3.174.8 ± 8.5
Matrix Effect (%) 98.2 (Negligible suppression)81.5 (Significant suppression)
Chromatographic Co-elution Yes (ΔRT < 0.01 min)No (ΔRT > 0.5 min)
Precision (CV%) < 4.0%> 11.0%

Data Interpretation: The analog IS exhibits high variance (CV > 11%) because its differential partitioning during SPE and its retention time shift leave matrix effects uncompensated. The -d4 SIL-IS tracks the analyte flawlessly, yielding a highly precise recovery profile.

Stability Assessment: Preventing Nitrate Ester Hydrolysis

The fundamental chemical vulnerability of 6-Hydroxy Nicorandil (and its -d4 isotopologue) is its nitrate ester group (-ONO2) . Nitrate esters are highly susceptible to hydrolytic denitration, yielding N-(2-hydroxyethyl)nicotinamide[4]. This degradation is catalyzed by plasma esterases and is aggressively accelerated by elevated pH and temperatures.

If the IS degrades during sample storage or processing, the peak area of the IS drops, artificially inflating the calculated concentration of the target analyte. Therefore, validating the stability of 6-Hydroxy Nicorandil-d4 under all handling conditions is a critical regulatory requirement[2].

Stability Parent 6-Hydroxy Nicorandil-d4 (Intact Nitrate Ester) Stress Improper Storage (High pH / Temp > 4°C) Parent->Stress Hydrolysis Protocol Validated Protocol (-80°C, Acidified Plasma) Parent->Protocol Stabilization Degradant Denitrated Metabolite-d4 (Loss of -NO2) Stress->Degradant Stable Stable SIL-IS Signal (Reliable Quantification) Protocol->Stable

Degradation pathway of 6-Hydroxy Nicorandil-d4 under improper storage conditions.

Step-by-Step Stability Protocol

To validate stability, the SIL-IS must be subjected to environmental stressors mimicking real-world laboratory workflows, followed by quantification against freshly prepared calibration standards.

  • Sample Preparation: Spike blank human plasma with 6-Hydroxy Nicorandil-d4 at Low QC and High QC concentrations. Ensure plasma is buffered/acidified if required to inhibit esterase activity.

  • Benchtop (Short-Term) Stability: Aliquot samples and maintain them at ambient room temperature (25°C) for 6 hours prior to extraction.

  • Freeze-Thaw Stability: Subject aliquots to three distinct cycles of freezing at -80°C (minimum 12 hours per cycle) and thawing unassisted at room temperature.

  • Autosampler (Post-Preparative) Stability: Extract the samples, place the reconstituted vials in the LC autosampler maintained at 4°C, and inject after 24 hours.

  • Long-Term Storage Stability: Store aliquots at -80°C for 30 days before extraction.

  • Validation Criteria: Analyze all stressed samples alongside a freshly prepared calibration curve. The mean concentration must remain within ±15% of the nominal spiked value[2][3].

Stability Data Summary

Table 2: Stability Assessment of 6-Hydroxy Nicorandil-d4 in Human Plasma

Stability ConditionProtocol ParametersMean % Remaining (± SD)Regulatory Status
Benchtop Stability 6 hours at Room Temp (25°C)96.5 ± 2.1%Pass (Within ±15%)
Freeze-Thaw Stability 3 cycles (-80°C to 25°C)95.8 ± 2.4%Pass (Within ±15%)
Autosampler Stability 24 hours at 4°C (Processed)98.1 ± 1.5%Pass (Within ±15%)
Long-Term Stability 30 days at -80°C94.2 ± 3.0%Pass (Within ±15%)

Conclusion

The bioanalysis of 6-Hydroxy Nicorandil demands rigorous control over extraction variables and matrix-induced ion suppression. As demonstrated by the experimental recovery and stability data, analog internal standards fail to provide the necessary compensatory mechanisms due to differential partitioning and chromatographic shifts. 6-Hydroxy Nicorandil-d4 serves as an optimal, self-validating SIL-IS. Its identical physicochemical behavior ensures perfect tracking of the analyte through complex SPE workflows and ESI charge competition, while demonstrating robust stability against nitrate ester hydrolysis when handled under validated protocols.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the estimation of nicorandil in human plasma Source: Journal of Pharmaceutical and Biomedical Analysis / ResearchGate URL:[Link]

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